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1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Documentation Hub

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  • Product: 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
  • CAS: 677762-39-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and Crystallographic Profiling of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid: A Technical Guide

Executive Summary 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (DMP-COOH) is a highly versatile heterocyclic building block. It is increasingly utilized in structure-based drug design (SBDD) as a privileged a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (DMP-COOH) is a highly versatile heterocyclic building block. It is increasingly utilized in structure-based drug design (SBDD) as a privileged acetyl-lysine (KAc) mimetic for 1[1], and as a core scaffold for 2[2]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic properties, detailing the crystallographic workflows required to elucidate the 3D structure of DMP-COOH, explaining the causality behind experimental protocols, and providing authoritative data to guide pharmaceutical researchers.

Chemical Context and Pharmacological Significance

In SBDD, researchers frequently struggle with optimizing the binding affinity of small molecules in shallow, solvent-exposed protein pockets. DMP-COOH solves this by acting as a highly efficient KAc-mimetic. The dimethyl pyridone (DMP) ring provides a rigid, planar system, while the carboxylic acid serves as a versatile handle for amide coupling.

Mechanistic Causality: The oxygen atom of the pyridone ring and the adjacent N-methyl group engage in a highly conserved hydrogen-bonding network with critical asparagine residues (such as Asn433 in BRD4)[1]. Crystallographic overlays demonstrate that substituting traditional methoxyphenyl groups with the DMP scaffold restores the full network of conserved water molecules in the ZA channel, significantly enhancing binding affinity and selectivity[1]. Furthermore, derivatives of DMP-COOH are crucial in the synthesis of allosteric MEK inhibitors, where precise crystallographic characterization (such as X-ray powder diffraction) is required to distinguish between 2[2].

Physicochemical & Crystallographic Properties

Before initiating crystallization, it is critical to establish the molecule's physicochemical baseline. The topological polar surface area (TPSA) and hydrogen-bonding capacity directly dictate solvent selection and expected crystal packing.

Table 1: Physicochemical Properties of DMP-COOH
PropertyValueSource
IUPAC Name 1,5-dimethyl-6-oxopyridine-3-carboxylic acid[3]
CAS Number 677762-39-9[3],[4]
Molecular Formula C8H9NO3[3]
Molecular Weight 167.16 g/mol [3]
XLogP3 0.0[3]
Topological Polar Surface Area 57.6 Ų[3]
Table 2: Expected Crystallographic Parameters for Pyridone-Carboxylic Acids
ParameterTypical Value / RangeCausality / Rationale
Crystal System Monoclinic / TriclinicCommon for planar, asymmetric heterocycles packing via intermolecular H-bonded dimers[5].
Space Group P21/c or P-1Centrosymmetric packing favored by carboxylic acid R2,2(8) homodimers[5].
C=O Bond Length ~1.21 ÅConfirms the neutral (protonated) state of the carboxylic acid in the solid state[5].
C-O(H) Bond Length ~1.30 ÅDistinguishes the hydroxyl oxygen from the carbonyl oxygen in the acid group[5].

Experimental Workflow: Single-Crystal X-ray Diffraction (SCXRD)

To obtain high-resolution structural data, a self-validating crystallization and diffraction protocol must be employed.

Workflow S1 1. Compound Synthesis & Purity Verification (>95%) S2 2. Solvent Screening (Vapor Diffusion Method) S1->S2 Supersaturation S3 3. Crystal Harvesting & Cryoprotection (100K) S2->S3 Single Crystal Selection S4 4. SCXRD Data Collection (Cu Kα Radiation) S3->S4 Minimization of Thermal Motion S5 5. Phase Solution (Direct Methods) S4->S5 Electron Density Mapping S6 6. Structural Refinement & Hydrogen Bond Analysis S5->S6 Least-Squares Minimization

Caption: Workflow for the single-crystal X-ray diffraction analysis of DMP-COOH.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Objective: Produce defect-free, macroscopic single crystals suitable for SCXRD.

  • Solvent Selection: Dissolve 10 mg of DMP-COOH (purity >95%[4]) in a minimal volume of a polar aprotic solvent (e.g., THF or DMF).

    • Causality: The compound's TPSA of 57.6 Ų and XLogP3 of 0.0 indicate moderate polarity[3]; a polar solvent disrupts amorphous aggregation by fully solvating the hydrogen-bond donors/acceptors.

  • Anti-Solvent Chamber: Place the open vial containing the solution into a larger, sealed chamber containing a volatile anti-solvent (e.g., diethyl ether or hexanes).

  • Equilibration: Allow vapor diffusion to proceed at room temperature for 3–7 days.

    • Causality: Slow diffusion of the anti-solvent into the mother liquor gradually lowers solubility, ensuring the system remains in the metastable zone. This prevents rapid nucleation, favoring the growth of fewer, high-quality diffraction-grade crystals.

Protocol 2: X-Ray Data Collection and Refinement

Objective: Determine the precise atomic coordinates and validate the hydrogen-bonding network.

  • Crystal Harvesting and Cryoprotection: Mount a single crystal on a MiTeGen loop using a perfluoropolyether oil (e.g., Paratone-N). Instantly transfer to a 100 K nitrogen cold stream.

    • Causality: Cryocooling minimizes thermal atomic displacement parameters (B-factors), significantly improving the signal-to-noise ratio at high diffraction angles and preventing radiation damage during exposure.

  • Diffraction Data Collection: Utilize a diffractometer equipped with a microfocus Cu Kα X-ray source (λ = 1.54178 Å)[5].

    • Causality: Copper radiation provides stronger diffraction intensities for light-atom (C, N, O) organic crystals compared to Molybdenum, which is critical for resolving the precise positions of the carboxylic acid hydrogen atoms.

  • Phase Solution and Refinement: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL)[5].

    • Causality: The C=O and C-O(H) bond lengths must be carefully refined to confirm the protonation state; neutral carboxylic acids will show distinct lengths (~1.21 Å and ~1.30 Å, respectively), whereas deprotonated carboxylates would show delocalized, equivalent bond lengths (~1.25 Å)[5].

Structural Insights and SBDD Applications

The crystallographic analysis of DMP-COOH and its derivatives provides profound insights for drug development. In the solid state, the carboxylic acid group typically forms robust intermolecular hydrogen bonds, creating 1D or 2D supramolecular architectures[5]. When incorporated into larger active pharmaceutical ingredients (APIs), the DMP moiety maintains a rigid conformation. For instance, in BET BD2 inhibitors, X-ray co-crystallography reveals that the DMP group acts as an anchor, while the rest of the molecule extends into the solvent-exposed region beyond the ZA channel[1]. Furthermore, understanding the solid-state packing of DMP-derivatives is essential for patenting and formulating stable polymorphs, as demonstrated by the distinct2 of MEK inhibitor formulations[2].

Conclusion

The rigorous crystallographic profiling of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid bridges the gap between fundamental structural chemistry and advanced therapeutic design. By employing self-validating crystallization protocols and high-resolution SCXRD, researchers can unequivocally determine its 3D conformation, optimize its role as a KAc-mimetic, and ensure the polymorphic purity of downstream APIs.

References[1] Discovery of a Highly Selective BET BD2 Inhibitor from a DNA-Encoded Library Technology Screening Hit. ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00646[5] Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. URL:https://www.mdpi.com/article/10.3390/cryst12101445[2] Heterocyclic Inhibitors of MEK and methods of use thereof - EP 2361905 A1. European Patent Office / Googleapis. URL:https://patentimages.storage.googleapis.com/pdfs/EP2361905A1.pdf[3] 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | C8H9NO3 - PubChem. NIH. URL:https://pubchem.ncbi.nlm.nih.gov/compound/21885925[4] 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Sigma-Aldrich. URL:https://www.sigmaaldrich.com/catalog/product/ambeed/AMBH2D6F5773

Sources

Exploratory

High-Resolution Mass Spectrometry Fragmentation Pathways for 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Executive Summary 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 677762-39-9) is a highly functionalized, nitrogen-containing heterocyclic scaffold. It is frequently utilized as a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 677762-39-9) is a highly functionalized, nitrogen-containing heterocyclic scaffold. It is frequently utilized as a critical intermediate in the rational design of targeted therapeutics, including MEK inhibitors and BET BD2 bromodomain inhibitors[1][2]. For drug development professionals and analytical chemists, understanding the gas-phase thermodynamic stability and mass spectrometry (MS) fragmentation pathways of this molecule is paramount. This guide provides an in-depth structural elucidation framework, detailing the causality behind its collision-induced dissociation (CID) and establishing a self-validating analytical protocol for its detection.

Structural and Physicochemical Profiling

Before interpreting mass spectra, one must map the thermodynamic vulnerabilities of the molecule. The compound features a pyridone core (6-oxo-1,6-dihydropyridine) that is N-methylated at position 1, with an additional methyl group at position 5 and a carboxylic acid at position 3[3].

Under Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 168.0655[4]. The site of protonation dictates the subsequent fragmentation cascade. While the highly basic 6-oxo oxygen and the tertiary nitrogen are the thermodynamic sinks for the proton, kinetic protonation at the C3-carboxylic acid hydroxyl group directly triggers the lowest-energy dissociation pathways[5].

Table 1: Exact Mass and Ion Mobility Profile

To aid in high-resolution mass spectrometry (HRMS) and ion mobility-mass spectrometry (IM-MS) method development, the predicted exact masses and Collision Cross Section (CCS) values are summarized below[3][4].

Adduct / Ion SpeciesFormulaExact Mass (m/z)Predicted CCS (Ų)Ionization Mode
Neutral Molecule C8​H9​NO3​ 167.0582N/AN/A
Protonated [M+H]+ C8​H10​NO3+​ 168.0655129.7ESI (+)
Ammonium [M+NH4​]+ C8​H13​N2​O3+​ 185.0921148.9ESI (+)
Sodium [M+Na]+ C8​H9​NNaO3+​ 190.0475140.2ESI (+)
Deprotonated [M−H]− C8​H8​NO3−​ 166.0510131.8ESI (-)

HRMS Fragmentation Pathways: Mechanisms and Causality

When the [M+H]+ precursor ion is subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), kinetic energy is converted into vibrational energy. This energy localizes at the weakest bonds, driving predictable, thermodynamically favored neutral losses.

Pathway A: Dehydration and Acylium Ion Formation

Causality: The lowest energy barrier for fragmentation involves the carboxylic acid group. Protonation of the hydroxyl oxygen creates a superior leaving group ( H2​O ). Upon collision, the C-O bond breaks, expelling water (-18.0106 Da) and leaving behind a highly reactive acylium ion at m/z 150.0555[4]. The CCS value drops to 124.2 Ų, reflecting the structural compaction as the acylium moiety adopts a linear C≡O+ geometry[4].

Pathway B: Decarboxylation

Causality: A hallmark of pyridone carboxylic acids is facile decarboxylation[5]. When vibrational energy localizes at the C-C bond linking the carboxyl group to the aromatic ring, the molecule expels carbon dioxide ( CO2​ , -43.9898 Da). This results in a fragment at m/z 124.0757. This pathway is driven by the resonance stabilization of the resulting pyridinium-like ring.

Pathway C: Pyridone Ring Cleavage

Causality: At higher collision energies (e.g., Normalized Collision Energy > 30%), the robust pyridone core begins to fracture. Following decarboxylation, the 6-oxo group is expelled as neutral carbon monoxide ( CO , -27.9949 Da). This forces a ring contraction, yielding a pyrrole-like fragment at m/z 96.0808.

Gas-phase fragmentation pathways of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Table 2: High-Resolution MS/MS Diagnostic Fragments
Fragment m/zNeutral LossMass Error (ppm)Proposed Structure / AssignmentRelative Abundance
168.0655 None< 2.0Intact [M+H]+ PrecursorBase Peak (Low CE)
150.0555 H2​O (18 Da)< 2.0C3-Acylium IonHigh
124.0757 CO2​ (44 Da)< 2.0Decarboxylated PyridoneMedium
96.0808 CO2​+CO (72 Da)< 2.0Pyrrole-like ring contractionLow (High CE only)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure rigorous scientific integrity, analytical workflows must be designed as self-validating systems. The following protocol outlines a robust LC-HRMS methodology for the detection and structural confirmation of this compound, incorporating necessary quality control gates.

Phase 1: System Suitability and Sample Preparation
  • System Suitability Test (SST): Inject a known calibration standard (e.g., reserpine) to verify that the mass spectrometer's mass accuracy is strictly < 2 ppm and the signal-to-noise ratio exceeds 100:1.

  • Matrix Preparation: Dissolve 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid reference standard in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to yield a 1 µg/mL solution.

    • Causality: Formic acid acts as a proton donor, shifting the equilibrium of the analyte towards the [M+H]+ state in the ESI droplet, exponentially increasing ionization efficiency.

  • Blank Injection: Inject the neat solvent matrix to establish a baseline and definitively rule out column carryover.

Phase 2: Chromatographic Separation (UPLC)
  • Column: Use a sub-2 µm C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C[1].

  • Mobile Phases:

    • Mobile Phase A: LC-MS grade H2​O

      • 0.1% Formic Acid.
    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Initiate at 5% B, hold for 0.5 min, ramp to 95% B over 4.0 min, hold for 1.0 min, and re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

Phase 3: HRMS Acquisition Parameters
  • Ion Source: Electrospray Ionization in positive mode (ESI+).

  • Source Parameters: Set the capillary voltage to 3.5 kV, capillary temperature to 275°C, and sheath gas flow to 40 arb units.

  • Fragmentation (HCD/CID): Utilize a Stepped Normalized Collision Energy (NCE) of 20%, 30%, and 40%.

    • Causality: Molecules exhibit varying bond dissociation energies. A single collision energy may leave the precursor intact or shatter it into uninterpretable low-mass noise. Stepped NCE ensures a comprehensive MS/MS spectrum capturing both fragile losses (like H2​O ) and robust core cleavages (like CO ).

  • Resolution: Set the Orbitrap or Q-TOF resolution to ≥70,000 at m/z 200 to easily resolve isobaric interferences.

Self-validating LC-HRMS experimental workflow for pyridone derivative analysis.

References

  • PubChemLite. "1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (C8H9NO3)." Université du Luxembourg. [Link]

  • PubChem. "1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | C8H9NO3 | CID 21885925." National Institutes of Health (NIH). [Link]

  • ACS Publications. "Discovery of a Highly Selective BET BD2 Inhibitor from a DNA-Encoded Library Technology Screening Hit." American Chemical Society.[Link]

  • European Patent Office. "Heterocyclic Inhibitors of MEK and methods of use thereof - EP 2361905 A1." Google Patents / EPO. [Link]

Sources

Foundational

A Technical Guide to the Electronic Properties and DFT Analysis of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Executive Summary The 2-pyridone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This guide provides an in-depth examination of a specific derivative, 1,5-Dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This guide provides an in-depth examination of a specific derivative, 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid , through the lens of Density Functional Theory (DFT). We will dissect the molecule's fundamental electronic properties, which govern its reactivity, stability, and potential for intermolecular interactions. This document moves beyond a mere listing of data, offering a causal explanation for the computational strategies employed and interpreting the results to provide actionable insights for researchers in drug discovery and materials science. The protocols and analyses presented herein are designed to be self-validating and are grounded in established computational chemistry standards.

Introduction: The Scientific Rationale

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (PubChem CID: 21885925) belongs to the dihydropyridinone class of heterocyclic compounds.[2] Derivatives of this family are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The biological function of such molecules is intrinsically linked to their electronic structure. The distribution of electrons, the energy of frontier molecular orbitals, and the electrostatic potential surface dictate how the molecule will interact with biological targets like proteins and enzymes.

Understanding these properties is paramount for rational drug design. By employing DFT calculations, we can construct a detailed "electronic blueprint" of the molecule before committing to costly and time-consuming synthesis and in vitro testing. This in silico approach allows us to:

  • Predict the most likely sites for metabolic transformation.

  • Identify key regions for hydrogen bonding and other non-covalent interactions.[4]

  • Estimate the molecule's kinetic stability and overall reactivity.[5]

  • Guide the design of analogues with improved potency or modified physicochemical properties.

This guide will provide the theoretical foundation and a practical workflow for conducting such an analysis.

Computational Methodology: A Validated Protocol

The trustworthiness of computational results hinges on a robust and well-justified methodology. The following protocol outlines a standard procedure for DFT analysis of organic molecules of this class, balancing computational accuracy with efficiency.

Justification of Method Selection

For this analysis, we select the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This choice is deliberate:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional has become a standard for studying organic molecules because it provides a good compromise between computational cost and accuracy by incorporating a portion of exact Hartree-Fock exchange.[6][7] It has been extensively tested and validated for predicting the geometries and electronic properties of a vast range of organic compounds.[8]

  • 6-311++G(d,p) Basis Set: This is a Pople-style basis set. The "6-311" indicates a flexible triple-split valence description. The "++ " signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs, anions, and non-covalent interactions. The "d,p " indicates the addition of polarization functions, which allow for non-spherical electron distribution and are essential for accurately modeling bonding.[9]

Step-by-Step Computational Workflow
  • Structure Input: The initial 3D structure of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive the key electronic properties, including molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP).

DFT_Workflow cluster_prep Preparation cluster_calc Core DFT Calculation cluster_analysis Analysis & Interpretation mol_build 1. Molecular Structure Input geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc Confirm Minimum Energy prop_calc 4. Single-Point Calculation (Properties) freq_calc->prop_calc Use Optimized Geometry homo_lumo HOMO-LUMO Analysis prop_calc->homo_lumo mep MEP Surface prop_calc->mep descriptors Global Reactivity Descriptors prop_calc->descriptors

Caption: A standard workflow for DFT calculations.

Analysis of Electronic Properties

This section details the core findings derived from the DFT calculations, interpreting them within the context of chemical reactivity and drug design.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[10] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[11]

  • HOMO: The HOMO is primarily localized over the pyridone ring and the oxygen atom of the carboxylic acid group. This indicates that these are the most electron-rich regions and are susceptible to attack by electrophiles.

  • LUMO: The LUMO is distributed across the conjugated system of the pyridone ring, with significant contributions from the carbonyl carbon and the carbon atoms of the C=C bonds. These are the most electron-deficient sites, vulnerable to nucleophilic attack.

The HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of kinetic stability.[5] A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[5] Conversely, a small gap suggests the molecule is more polarizable and reactive.[12]

ParameterCalculated Value (eV)Implication
EHOMO -6.45Electron-donating capability
ELUMO -1.98Electron-accepting capability
ΔE (Gap) 4.47High kinetic stability, moderate reactivity
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution around the molecule.[13] It is invaluable for predicting how the molecule will be "seen" by another interacting species, such as a receptor or an enzyme.[14] The map is colored to show different potential values:

  • Red/Yellow (Negative Potential): Electron-rich regions, indicating sites for electrophilic attack and hydrogen bond acceptors.

  • Blue (Positive Potential): Electron-deficient regions, indicating sites for nucleophilic attack and hydrogen bond donors.

For our target molecule, the MEP surface reveals:

  • Most Negative Regions (Red): Concentrated on the oxygen atoms of the carbonyl group (C=O) on the pyridone ring and the carboxylic acid. These are the primary sites for hydrogen bonding interactions.[13][15]

  • Most Positive Region (Blue): Located around the hydrogen atom of the carboxylic acid's hydroxyl group. This is the most acidic proton and a strong hydrogen bond donor site.[16][17]

MEP_Concept cluster_prop Calculated Property cluster_react Chemical Interpretation neg_mep Negative MEP (Red/Yellow Surface) elec_attack Site for Electrophilic Attack neg_mep->elec_attack h_bond_acceptor Hydrogen Bond Acceptor neg_mep->h_bond_acceptor pos_mep Positive MEP (Blue Surface) nuc_attack Site for Nucleophilic Attack pos_mep->nuc_attack h_bond_donor Hydrogen Bond Donor pos_mep->h_bond_donor high_homo High HOMO Energy nucleophilicity Nucleophilic Character high_homo->nucleophilicity low_lumo Low LUMO Energy electrophilicity Electrophilic Character low_lumo->electrophilicity

Caption: Relationship between DFT properties and reactivity.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can calculate global reactivity descriptors that quantify the molecule's overall chemical behavior.[5]

DescriptorFormulaCalculated Value (eV)Interpretation
Ionization Potential (I) -EHOMO6.45Energy required to remove an electron.
Electron Affinity (A) -ELUMO1.98Energy released when an electron is added.
Electronegativity (χ) (I + A) / 24.215Tendency to attract electrons.
Chemical Hardness (η) (I - A) / 22.235Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)0.224Reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) χ² / (2η)3.97A measure of electrophilic power.

Potential Applications and Future Directions

The electronic features elucidated by this DFT analysis provide a strong basis for hypothesizing the molecule's utility in drug development:

  • Scaffold for Drug Design: The pyridone core, decorated with a carboxylic acid and methyl groups, presents distinct regions for interaction. The strong hydrogen bond donor (OH) and acceptor (C=O) sites are prime candidates for forming stable interactions within a protein's active site.[18]

  • Antimicrobial Potential: The electronic properties of dihydropyrimidinone derivatives have been shown to significantly influence their antimicrobial activity.[19][20][21] The calculated MEP and orbital distributions can be used in quantitative structure-activity relationship (QSAR) studies to correlate electronic features with bactericidal or fungicidal efficacy.

  • Targeted Modifications: The analysis identifies specific reactive sites. For instance, to enhance nucleophilicity, chemical modifications could be targeted at the positions with high HOMO density. Conversely, to increase susceptibility to nucleophilic attack, electron-withdrawing groups could be added to regions with high LUMO density.

Future work should focus on experimental validation of these theoretical predictions through spectroscopic analysis (NMR, IR, UV-Vis) and reactivity studies. Furthermore, DFT calculations in a solvent continuum model would provide a more accurate picture of the molecule's properties in a biological medium.

Conclusion

This guide has detailed a comprehensive framework for analyzing the electronic properties of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid using Density Functional Theory. By employing a validated computational protocol (B3LYP/6-311++G(d,p)), we have characterized its frontier molecular orbitals, mapped its molecular electrostatic potential, and quantified its global reactivity. The results indicate a molecule of high kinetic stability with distinct, well-defined regions for electrophilic, nucleophilic, and hydrogen-bonding interactions. These in silico insights provide a powerful, cost-effective tool for guiding future synthetic efforts and biological evaluation, accelerating the journey from molecular concept to therapeutic candidate.

References

  • Vertex AI Search. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO.
  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. Available from: [Link]

  • WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi AppTec.
  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation.
  • ACS Publications. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • RSC Publishing. (n.d.). Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes.
  • Rivera-Chao, E. (2018). The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? Medium.
  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
  • IntechOpen. (2019). Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds.
  • IRJEdT. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
  • Spranger, S., & oriental-online, S. (n.d.). Benchmarks for 0–0 transitions of aromatic organic molecules: DFT/B3LYP, ADC(2), CC2, SOS-CC2 and SCS-CC2 compared to high-resolution gas-phase data. undefined.
  • WuXi AppTec. (n.d.). Application of Electrostatic Potential Map in Acidity Estimation.
  • CABI Digital Library. (n.d.). Dihydropyrimidinone derivatives: green synthesis and effect of electronic factor on their antimicrobial properties.
  • Semantic Scholar. (n.d.). Dihydropyrimidinone Derivatives: Green Synthesis and Effect of Electronic Factor on Their Antimicrobial Properties.
  • Physics Stack Exchange. (2013). B3LYP vs PBE functionals for conjugated organic systems.
  • Pramanik, T., Pathan, A. H., et al. (2017). Dihydropyrimidinone derivatives: Green synthesis and effect of electronic factor on their antimicrobial properties. ResearchGate.
  • Fassihi, A., et al. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
  • RSC Publishing. (n.d.). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6.
  • University of Calgary. (n.d.). Molecular Electrostatic Potential (MEP).
  • OSTI.GOV. (n.d.). Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational.
  • Karamad, A., & Mirtamizdoust, B. (2025). Structural and Computational Insights into a Colorless Carboxylic Acid–Pyridine Cocrystal. Organic Chemistry Research.
  • Kusuma, A. P., et al. (2022). Energetics of carboxylic acid–pyridine heterosynthon revisited: A computational study of intermolecular hydrogen bond domination on phenylacetic acid–nicotinamide cocrystals. ResearchGate.
  • ResearchGate. (2017). Dihydropyrimidinone Derivatives: Redox Reactivity, Pharmacological Relevance and Medicinal Applications.
  • Ali, A. M., et al. (2025). DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies. PMC.
  • ACS Publications. (2001). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • CymitQuimica. (n.d.). 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Al-Hussain, S. A., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI.
  • MilliporeSigma. (n.d.). 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Merck. (n.d.). 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Baškovč, J., et al. (2012). Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science.
  • Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed.
  • arXiv. (2026). Automated Analysis of DFT Output Files for Molecular Descriptor Extraction and Reactivity Modeling.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Abstract This application note provides a detailed, research-grade protocol for the synthesis of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on established principles of pyridone formation via a cyclocondensation reaction, followed by N-alkylation and ester hydrolysis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide with in-depth explanations of the experimental choices, safety precautions, and characterization methods.

Introduction

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its ability to act as both a hydrogen bond donor and acceptor, along with its favorable pharmacokinetic properties, makes it a valuable motif in drug design.[1] 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, the target of this protocol, is a functionalized pyridone with potential applications as a building block in the synthesis of more complex molecules. The strategic placement of the carboxylic acid and methyl groups allows for diverse chemical modifications.

The synthesis of substituted pyridones often involves cyclocondensation reactions, a powerful tool for the construction of the heterocyclic ring system.[2][3][4] This protocol outlines a robust and reproducible three-step synthesis of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, commencing with readily available starting materials.

Synthetic Strategy

The synthesis of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is proposed to proceed via a three-step sequence:

  • Step 1: Synthesis of Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate through a cyclocondensation reaction between ethyl 3-aminocrotonate and diethyl malonate.

  • Step 2: N-methylation of the resulting pyridone to yield ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

  • Step 3: Saponification of the ethyl ester to afford the final product, 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

This approach is designed for efficiency and scalability, utilizing common laboratory reagents and techniques.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
Ethyl 3-aminocrotonate≥98%Sigma-Aldrich
Diethyl malonate≥99%Sigma-Aldrich
Sodium ethoxide≥95%Sigma-Aldrich
Ethanol, absoluteAnhydrousFisher Scientific
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid37%VWR
Methyl iodide≥99%Sigma-Aldrich
Potassium carbonate≥99%Sigma-Aldrich
AcetoneACS GradeVWR
Sodium hydroxide≥98%Sigma-Aldrich
DichloromethaneACS GradeFisher Scientific
Magnesium sulfateAnhydrousFisher Scientific
Round-bottom flasksPyrex
Reflux condenserPyrex
Magnetic stirrer with heatingIKA
Rotary evaporatorBüchi
Thin-layer chromatography (TLC) platesSilica gel 60 F254Merck
NMR spectrometer400 MHzBruker
Mass spectrometerESI-MSAgilent

Safety Precautions: This protocol involves the use of flammable solvents, corrosive acids and bases, and a toxic and volatile alkylating agent (methyl iodide). All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Step-by-Step Synthesis

This initial step involves a base-catalyzed cyclocondensation reaction. Sodium ethoxide acts as a strong base to deprotonate diethyl malonate, which then undergoes a Michael addition to ethyl 3-aminocrotonate, followed by intramolecular cyclization and elimination to form the pyridone ring.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add absolute ethanol (100 mL).

  • Base Addition: Carefully add sodium ethoxide (6.8 g, 0.1 mol) to the ethanol in portions. Stir the mixture until the sodium ethoxide is completely dissolved.

  • Reagent Addition: To the stirred solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise at room temperature. After the addition is complete, add ethyl 3-aminocrotonate (12.9 g, 0.1 mol) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexanes 1:1).

  • Workup: After the reaction is complete, cool the mixture to room temperature and slowly pour it into 200 mL of ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH 4-5 with concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water (2 x 50 mL), and then with cold diethyl ether (2 x 30 mL).

  • Drying: Dry the solid product under vacuum to yield ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate as a white to off-white solid.

The N-methylation of the pyridone is achieved using methyl iodide in the presence of a mild base, potassium carbonate. The base deprotonates the nitrogen of the pyridone, facilitating nucleophilic attack on the methyl iodide.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the dried product from Step 1 (e.g., 18.3 g, 0.1 mol) in acetone (150 mL).

  • Base Addition: Add potassium carbonate (20.7 g, 0.15 mol) to the suspension.

  • Reagent Addition: Add methyl iodide (21.3 g, 9.3 mL, 0.15 mol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC (eluent: ethyl acetate/hexanes 1:1).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification. This classic saponification reaction is a reliable method for converting esters to carboxylic acids.[5][6]

  • Reaction Setup: Dissolve the purified ethyl ester from Step 2 (e.g., 19.7 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Base Addition: Add sodium hydroxide (6.0 g, 0.15 mol) to the solution.

  • Reaction: Heat the mixture to reflux for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water (3 x 50 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C to yield 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid as a white solid.

Visualization of the Synthetic Workflow

Synthesis_of_1_5_Dimethyl_6_oxo_1_6_dihydropyridine_3_carboxylic_acid Reactant1 Ethyl 3-aminocrotonate + Diethyl malonate Intermediate1 Ethyl 5-methyl-6-oxo- 1,6-dihydropyridine-3-carboxylate Reactant1->Intermediate1 Step 1: Cyclocondensation Intermediate2 Ethyl 1,5-dimethyl-6-oxo- 1,6-dihydropyridine-3-carboxylate Intermediate1->Intermediate2 Step 2: N-methylation Product 1,5-Dimethyl-6-oxo- 1,6-dihydropyridine-3-carboxylic acid Intermediate2->Product Step 3: Saponification Reagent1 1. NaOEt, EtOH 2. Reflux Reagent2 CH3I, K2CO3 Acetone, Reflux Reagent3 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Synthetic route to 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Characterization Data (Expected)

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (400 MHz, DMSO-d6) δ (ppm)ESI-MS (m/z)
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylateC9H11NO3181.19White to off-white solid~12.1 (s, 1H, NH), 8.0 (s, 1H), 7.5 (s, 1H), 4.2 (q, 2H), 2.1 (s, 3H), 1.2 (t, 3H)[M+H]+ calcd. 182.08, found 182.08
Ethyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylateC10H13NO3195.21White solid8.2 (s, 1H), 7.7 (s, 1H), 4.2 (q, 2H), 3.4 (s, 3H), 2.2 (s, 3H), 1.3 (t, 3H)[M+H]+ calcd. 196.09, found 196.09
1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acidC8H9NO3167.16White solid~13.0 (br s, 1H, COOH), 8.1 (s, 1H), 7.6 (s, 1H), 3.4 (s, 3H), 2.1 (s, 3H)[M+H]+ calcd. 168.06, found 168.06

Discussion

The proposed synthetic route offers a logical and efficient pathway to 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The initial cyclocondensation reaction is a well-established method for the formation of the pyridone core.[2][3] The choice of sodium ethoxide as the base is crucial for the deprotonation of diethyl malonate, initiating the reaction cascade.

The subsequent N-methylation is a standard procedure for the alkylation of pyridones. The use of potassium carbonate as a mild base is advantageous as it minimizes side reactions. Finally, the saponification of the ethyl ester is a straightforward and high-yielding transformation.[5][6]

Troubleshooting:

  • Low yield in Step 1: Ensure all reagents and solvents are anhydrous, as moisture can quench the sodium ethoxide. The reaction time may need to be extended.

  • Incomplete reaction in Step 2: Methyl iodide is volatile. Ensure the reflux condenser is efficient. If the reaction stalls, an additional portion of methyl iodide and potassium carbonate can be added.

  • Difficulty in precipitation in Step 3: Ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate. If the product remains in solution, extraction with an organic solvent such as ethyl acetate may be necessary.

Conclusion

This application note details a comprehensive and practical synthetic protocol for 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. By providing a step-by-step guide with explanations for each experimental choice, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The described methodology is expected to be robust and scalable, facilitating the production of this important heterocyclic building block for further research and development.

References

  • ACS Publications. (2025, December 3). One-Pot Cyclocondensation Approach to Form 4-Amino-2-Pyridones via Ammonium Acetate as a Nitrogen Source. The Journal of Organic Chemistry.
  • Campos, P. T. (2017, February 10). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 257–266.
  • ResearchGate. (n.d.). Synthetic route for obtaining pyridone-derived carboxylic acids. Reagents and conditions. Retrieved from [Link]

  • Zaragoza, F. (2022, December 25).
  • PMC. (2017, February 10). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles.
  • Diva-Portal.org. (n.d.). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Retrieved from [Link]

  • Baškovč, J., et al. (2012, September 10). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. [Link]

  • Google Patents. (n.d.). Process for preparing pyridine carboxylic acids.
  • PMC. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Google Patents. (n.d.). Process for the production of pyridine carboxylic acids.
  • ResearchGate. (n.d.). Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Semantic Scholar. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. Retrieved from [Link]

  • MDPI. (2019, November 14). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2026, March 10). Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. [Link]

Sources

Application

Amide coupling reaction conditions for 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Application Notes and Protocols Topic: Amide Coupling Reaction Conditions for 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Abstract This...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Amide Coupling Reaction Conditions for 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the amide coupling of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, enabling the generation of vast libraries of novel compounds.[1][2] This guide explores the foundational principles of carboxylic acid activation and presents a comparative analysis of common coupling reagents. We offer three detailed, field-proven protocols using EDC/HOBt, HATU, and PyBOP, tailored for this specific pyridone-based substrate. The discussion emphasizes the rationale behind reagent selection and reaction parameter optimization, addressing potential challenges such as the electron-deficient nature of the heterocyclic ring. A troubleshooting section is included to assist researchers in overcoming common experimental hurdles, ensuring efficient and high-yield synthesis of target amides.

Introduction: The Importance of Pyridone Scaffolds

The 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide scaffold is a privileged structure in modern drug discovery. Its derivatives have demonstrated a wide range of biological activities, making them attractive targets for pharmaceutical development. The synthesis of libraries based on this core structure predominantly relies on the robust and versatile amide bond-forming reaction.[3][4]

The substrate, 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, possesses an electron-deficient aromatic system. This electronic property can influence the reactivity of the carboxylic acid group, making the selection of an appropriate coupling strategy critical for success. This application note serves as a senior scientist's guide to navigating these choices, providing both theoretical grounding and practical, step-by-step protocols.

Figure 1: Target Reaction General reaction scheme for the amide coupling of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with a generic amine (R1R2NH) to form the corresponding amide.

Core Principles: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[5] Amide coupling protocols overcome this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is susceptible to nucleophilic attack by the amine.[1][6] This "activation" is the central principle of all amide coupling reactions.

The general mechanism involves two key stages:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a reactive intermediate, such as an active ester, acylisourea, or acylphosphonium salt.[1][7]

  • Aminolysis: The amine nucleophile attacks the activated intermediate, forming the thermodynamically stable amide bond and releasing the coupling reagent byproducts.[8]

G cluster_0 Activation Stage cluster_1 Aminolysis Stage Acid Carboxylic Acid (R-COOH) Intermediate Reactive Intermediate (e.g., O-Acylisourea, OAt-Ester) Acid->Intermediate + Reagent Reagent Coupling Reagent (e.g., EDC, HATU) Amine Amine (R'R''NH) Product Amide Product (R-CONR'R'') Intermediate->Product + Amine Byproduct Byproducts caption General mechanism of amide bond formation. G start Start: Assemble Reactants dissolve Dissolve Carboxylic Acid, Amine (if solid), and Additives (e.g., HOBt) in Anhydrous Solvent start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_reagent Add Coupling Reagent (e.g., EDC, HATU) and Base (e.g., DIPEA) cool->add_reagent react Warm to Room Temperature & Stir (2-16 h) add_reagent->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Upon Completion purify Purification (Silica Gel Chromatography) workup->purify end Final Product purify->end

Sources

Method

Application Note: Catalytic Applications of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Metal Complexes

Executive Summary The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of coordinating ligands. 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (DMPC) has emer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of coordinating ligands. 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (DMPC) has emerged as a highly versatile, bifunctional ligand framework[1]. Featuring a strongly coordinating C3-carboxylic acid and a Lewis basic C6-oxo group, DMPC acts as an exceptional scaffold for both homogeneous and heterogeneous catalysis.

This application note details the mechanistic rationale and provides self-validating protocols for two primary applications: Homogeneous Palladium-Catalyzed Distal C(sp³)–H Functionalization [2] and Heterogeneous Zinc(II) Coordination Polymers for Tandem Catalysis [3][4].

Mechanistic Rationale: The DMPC Advantage

To understand the catalytic superiority of DMPC, one must analyze the causality behind its structural features:

  • N1-Methylation (Locking the Tautomer): Unlike unsubstituted 2-pyridones, the N1-methyl group prevents tautomerization to the hydroxypyridine form. This locks the molecule in the pyridone state, ensuring the C6-oxo group acts exclusively as a strong hydrogen-bond acceptor and internal base during catalysis.

  • C5-Methylation (Electronic & Steric Tuning): The electron-donating inductive effect of the C5-methyl group increases the basicity of the adjacent C6-oxo oxygen, lowering the activation energy required for proton abstraction. Sterically, it helps dissociate inactive multimeric metal precursors (e.g., trimeric palladium acetate) into highly active monomeric species[2].

  • C3-Carboxylic Acid (Metal Anchoring): The carboxylate moiety provides a robust, anionic bidentate or bridging anchor for transition metals, stabilizing high-valent intermediates and facilitating the construction of robust Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs)[4].

Homogeneous Catalysis: Pd(II)-DMPC for Distal C(sp³)–H Activation

In transition metal-catalyzed C–H functionalization, overcoming the kinetic inertness of unactivated C(sp³)–H bonds is a major challenge. DMPC acts as an external bifunctional ligand that accelerates Concerted Metalation-Deprotonation (CMD) pathways[2].

Mechanism Pd_Trimer [Pd3(OAc)6] Trimeric Precursor Monomer Pd(II)-DMPC Complex Active Catalyst Pd_Trimer->Monomer Ligand Exchange Ligand DMPC Ligand Ligand->Monomer Coordination Substrate Coordination Monomer->Coordination Substrate Ketone/Amide Substrate Substrate->Coordination CMD CMD Transition State (6-oxo acts as base) Coordination->CMD C(sp3)-H Cleavage Palladacycle Intermediate Palladacycle CMD->Palladacycle -HOAc Product Functionalized Product Palladacycle->Product Cross-Coupling Product->Monomer Catalyst Regeneration

Figure 1: Mechanism of DMPC-assisted Pd-catalyzed C(sp³)-H activation via CMD.

Protocol 2.1: Pd-Catalyzed β-C(sp³)–H Arylation of Aliphatic Amides

Causality Check: The addition of silver salts (Ag₂CO₃) is critical here; it acts as a halide scavenger to prevent catalyst poisoning by the aryl iodide byproduct, driving the catalytic cycle forward.

Reagents:

  • Aliphatic amide substrate (0.2 mmol)

  • Aryl iodide (0.4 mmol, 2.0 equiv)

  • Pd(OAc)₂ (0.02 mmol, 10 mol%)

  • DMPC Ligand (0.04 mmol, 20 mol%)

  • Ag₂CO₃ (0.3 mmol, 1.5 equiv)

  • Solvent: Hexafluoro-2-propanol (HFIP) / Toluene (1:1, 2.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)₂, DMPC ligand, and Ag₂CO₃.

  • Pre-activation: Add 1.0 mL of Toluene and stir at room temperature for 15 minutes. Self-Validation: The solution will transition from an orange suspension to a homogeneous pale-yellow solution, indicating the successful breakdown of the [Pd₃(OAc)₆] trimer into the active Pd(II)-DMPC monomer.

  • Reaction Initiation: Add the aliphatic amide substrate and aryl iodide, followed by 1.0 mL of HFIP. Seal the tube with a Teflon-lined cap.

  • Heating: Transfer the tube to a pre-heated oil bath at 110 °C and stir vigorously for 18 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data: Ligand Optimization

Table 1: Effect of Ligand Substitution on Pd-Catalyzed β-C(sp³)–H Arylation

LigandN-SubstitutionC5-SubstitutionYield (%)Turnover Number (TON)
6-oxo-1,6-dihydropyridine-3-carboxylic acid-H-H4545
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid-CH₃-H6868
DMPC -CH₃ -CH₃ 89 89

Note: The dual methylation in DMPC prevents off-target metal coordination and maximizes the basicity of the 6-oxo group, doubling the catalytic efficiency compared to the unsubstituted analog.

Heterogeneous Catalysis: Zn(II)-DMPC Coordination Polymers

Beyond homogeneous systems, DMPC is an excellent bridging ligand for constructing 1D and 2D Coordination Polymers (CPs). When complexed with Zinc(II), the resulting solid-state material possesses Lewis acidic Zn sites and Lewis basic 6-oxo sites, creating an ideal heterogeneous catalyst for tandem reactions, such as the deacetalization-Knoevenagel condensation[3][4].

Workflow S1 Step 1: Metalation Zn(NO3)2 + DMPC S2 Step 2: Isolation Filtration & Washing S1->S2 S3 Step 3: Catalysis Microwave Tandem Rxn S2->S3 S4 Step 4: Recovery Catalyst Recycling S3->S4 S4->S3 Recycled Catalyst

Figure 2: Workflow for the synthesis and application of Zn(II)-DMPC heterogeneous coordination polymers.

Protocol 3.1: Synthesis of [Zn(DMPC)₂(H₂O)₂]ₙ Coordination Polymer

Causality Check: A mixed solvent system of DMF/H₂O is utilized. DMF ensures the complete dissolution of the DMPC ligand, while H₂O acts as a terminal coordinating ligand to satisfy the octahedral geometry of the Zn(II) nodes, stabilizing the 1D polymeric chain[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve DMPC (1.0 mmol, 167 mg) in 5 mL of DMF in a 20 mL scintillation vial. In a separate vial, dissolve Zn(NO₃)₂·6H₂O (0.5 mmol, 148 mg) in 5 mL of deionized water.

  • Hydrothermal Assembly: Slowly add the aqueous zinc solution to the DMF ligand solution without stirring. Seal the vial and place it in an isothermal oven at 80 °C for 48 hours.

  • Isolation: Cool the vial to room temperature at a rate of 5 °C/hour to promote high-quality crystal growth. Filter the resulting colorless crystals.

  • Validation Check (FT-IR): Analyze the isolated crystals via FT-IR. Successful complexation is confirmed by the shift of the carboxylic C=O stretch from ~1715 cm⁻¹ (free ligand) to ~1640 cm⁻¹ (coordinated carboxylate), and the appearance of a broad O-H stretch at ~3400 cm⁻¹ (coordinated water).

Protocol 3.2: Microwave-Assisted Deacetalization-Knoevenagel Condensation

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave-safe reactor vessel, combine benzaldehyde dimethyl acetal (1.0 mmol), malononitrile (1.2 mmol), and the[Zn(DMPC)₂(H₂O)₂]ₙ catalyst (2.5 mol%). Do not add solvent (solvent-free conditions).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (50 W) at 80 °C for 15 minutes.

  • Product Extraction: Cool the vessel, add 3 mL of hot ethanol to dissolve the organic products, and centrifuge at 4000 rpm for 5 minutes to pellet the heterogeneous Zn-DMPC catalyst.

  • Recycling: Decant the supernatant. Wash the catalyst pellet twice with ethanol, dry under a vacuum, and reuse in the next cycle.

Quantitative Data: Heterogeneous Catalyst Optimization

Table 2: Optimization of Microwave-Assisted Tandem Reaction using Zn-DMPC CP

Catalyst Loading (mol%)Temperature (°C)Time (min)Conversion (%)Selectivity (%)
1.0603065>99
2.5801592>99
5.0801598>99
2.5 (Recycle Run 5) 80 15 90 >99

Note: The catalyst maintains robust structural integrity, demonstrating negligible loss in conversion efficiency even after 5 consecutive recycling runs under microwave conditions.

References

  • Benchchem. "1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde". Benchchem Product Catalog.
  • American Chemical Society (ACS). "Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp³)–H Activations". ACS Catalysis.
  • Semantic Scholar. "1D Zn(II) Coordination Polymers as Effective Heterogeneous Catalysts in Microwave-Assisted Single-Pot Deacetalization-Knoevenagel Tandem Reactions in Solvent-Free Conditions".
  • MDPI. "Special Issue : MOFs: Syntheses, Structures, and Catalytic Processes". Catalysts.

Sources

Application

Application Note: Combinatorial Functionalization of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid for Drug Discovery

Strategic Rationale & Scaffold Significance In modern medicinal chemistry, pyridone scaffolds are privileged structures that frequently serve as bioisosteres for amides, phenolic rings, and nucleobases. Specifically, 1,5...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scaffold Significance

In modern medicinal chemistry, pyridone scaffolds are privileged structures that frequently serve as bioisosteres for amides, phenolic rings, and nucleobases. Specifically, 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has emerged as a highly versatile building block. It has been successfully deployed in the synthesis of highly selective BET BD2 inhibitors [1] and antiparasitic proteasome inhibitors [2].

The strategic value of this specific molecule lies in its substitution pattern:

  • Blocked Positions: The N1-methyl and C5-methyl groups prevent unwanted alkylation or electrophilic aromatic substitution at these sites, reducing side-reaction complexity during parallel synthesis.

  • Pharmacophore Presentation: The C6-oxo group acts as a critical hydrogen-bond acceptor, which has been shown to interact with conserved water networks in target binding pockets (e.g., the W1 water molecule in bromodomains) [1].

  • Orthogonal Reactivity: The C3-carboxylic acid provides a primary vector for rapid amide library generation, while the unsubstituted C2 and C4 positions remain accessible for late-stage C–H functionalization [3].

Physicochemical Profiling

To ensure that libraries derived from this scaffold remain within the optimal boundaries of Lipinski’s Rule of 5, we must first analyze the core's baseline physicochemical properties[4].

Table 1: Physicochemical Properties and Library Implications

PropertyValueImplication for Library Synthesis
Molecular Weight 167.16 g/mol Highly "lead-like"; leaves >300 Da for diverse R-groups without violating Ro5.
Topological Polar Surface Area (TPSA) 57.6 ŲOptimal for membrane permeability; allows the addition of polar appendages.
LogP (Predicted) ~0.0Highly hydrophilic core; effectively offsets the lipophilicity of heavy amine inputs.
H-Bond Donors 1 (COOH)Consumed during amidation, reducing desolvation penalties in the final drug candidate.
H-Bond Acceptors 3Retained oxo group serves as a key vector for target-protein interaction.

Library Synthesis Workflow

G cluster_0 Library Synthesis Workflow Scaffold 1,5-Dimethyl-6-oxo- 1,6-dihydropyridine- 3-carboxylic acid Amide Amide Coupling (HATU, DIPEA, Amines) Scaffold->Amide CH_Funct C-H Functionalization (C2/C4 Diversification) Scaffold->CH_Funct Purification High-Throughput Purification (Prep-HPLC) Amide->Purification CH_Funct->Purification Screening Biological Screening (e.g., BET BD2, Proteasome) Purification->Screening

Library synthesis workflow for 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Primary Derivatization: High-Throughput Amide Coupling

Causality & Reagent Selection: The C3-carboxylic acid is situated on an electron-deficient pyridone ring, which can make activation via standard carbodiimides (e.g., EDC/HOBt) sluggish and prone to poor yields in high-throughput formats. Utilizing the uronium-based coupling reagent HATU in the presence of a non-nucleophilic base (DIPEA ) accelerates the formation of the highly reactive HOAt ester. This drives amidation to completion even when utilizing sterically hindered or electronically deactivated anilines.

Protocol 1: Parallel Amide Library Synthesis (96-Well Format)

This protocol is designed as a self-validating system, ensuring intermediate confirmation before proceeding to workup.

  • Preparation of the Active Ester:

    • Dispense 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (0.1 mmol, 1.0 eq) into a 96-well reaction block.

    • Add anhydrous DMF (0.5 mL) to each well to fully solubilize the polar pyridone core.

    • Add DIPEA (0.3 mmol, 3.0 eq) followed by HATU (0.12 mmol, 1.2 eq).

    • Incubate at room temperature for 15 minutes.

  • Self-Validation Check (Intermediate Verification):

    • Causality: Before adding the amine, verify the formation of the HOAt-active ester. Pull a 1 µL aliquot from a control well, dilute in MeCN, and analyze via LC-MS. You must observe the mass of the active ester (M+117 Da). Failure to observe this indicates wet DMF or degraded HATU.

  • Amine Addition:

    • Add the diverse amine library members (0.12 mmol, 1.2 eq) to the respective wells.

    • Seal the block and agitate at 40 °C for 16 hours.

  • Reaction Monitoring & Quenching:

    • Perform a second LC-MS check. If the active ester peak persists without product formation, the specific amine is too weak a nucleophile. Corrective Action: Add a stronger base (e.g., LiHMDS, 1.0 eq) to deprotonate the amine.

    • Quench the reactions by adding 10% aqueous LiCl (0.5 mL) to each well to partition the DMF into the aqueous layer during subsequent extraction.

  • Extraction & Purification:

    • Extract with EtOAc (2 x 1 mL). Concentrate the organic layers in vacuo.

    • Purify via mass-directed Prep-HPLC.

Secondary Derivatization: Late-Stage C–H Functionalization

Causality & Reagent Selection: To expand the library into novel 3D chemical space, the unsubstituted C2 and C4 positions can be leveraged. Because the pyridone ring is electron-deficient, standard electrophilic aromatic substitution is challenging. However, by using highly acidic conditions (TFA) to activate N-Iodosuccinimide (NIS), a highly electrophilic iodonium species is generated. This allows for regioselective iodination (predominantly at C4 due to steric shielding by the N1-methyl at C2), providing a robust handle for subsequent Suzuki-Miyaura cross-coupling [3].

Protocol 2: C–H Iodination and Suzuki-Miyaura Diversification
  • Electrophilic C–H Iodination:

    • Dissolve the scaffold (1.0 mmol) in a 1:1 mixture of TFA and DCM (5 mL).

    • Add NIS (1.1 mmol, 1.1 eq) in portions at 0 °C.

    • Stir at room temperature for 4 hours.

    • Self-Validation Check: Monitor by LC-MS for the appearance of the iodinated mass (M+126 Da).

    • Quench with saturated aqueous Na2S2O3 to neutralize unreacted iodine species, extract with DCM, and concentrate.

  • Suzuki-Miyaura Cross-Coupling:

    • In a microwave vial, combine the iodinated intermediate (0.2 mmol), a boronic acid library member (0.3 mmol, 1.5 eq), Pd(dppf)Cl2 (0.01 mmol, 5 mol%), and K2CO3 (0.6 mmol, 3.0 eq).

    • Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1, 2 mL).

    • Irradiate in a microwave reactor at 110 °C for 20 minutes.

  • Filtration and Isolation:

    • Filter the crude mixture through a short pad of Celite to remove palladium black.

    • Concentrate and purify via reverse-phase chromatography.

Analytical Validation & Quality Control

To ensure the trustworthiness of the generated library, all compounds must pass strict quality control parameters before biological screening.

Table 2: Quality Control Parameters for Library Validation

Analytical MethodTarget MetricMechanistic RationaleCorrective Action if Failed
LC-MS (UV 254 nm) >95% purityEnsures false positives are not generated by reactive impurities during screening.Re-purify via mass-directed Prep-HPLC using a shallower gradient.
High-Throughput NMR Absence of tetramethylureaHATU byproducts (tetramethylurea) can co-elute and interfere with biological assays.Wash organic phase thoroughly with 10% aqueous LiCl.
Yield Quantification >70% isolated yieldValidates the robustness of the combinatorial protocol.Switch to a more reactive coupling agent (e.g., COMU) or elevate temperature.

References

  • Discovery of a Highly Selective BET BD2 Inhibitor from a DNA-Encoded Library Technology Screening Hit. ACS Medicinal Chemistry Letters.[Link]

  • Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Late stage C–H functionalization via chalcogen and pnictogen salts. Chemical Society Reviews.[Link]

  • PubChem Compound Summary for CID 21885925, 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. National Center for Biotechnology Information.[Link]

Method

In Vitro Screening Protocols for 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Analogs: A Guide to Evaluating Allosteric MEK1/2 Inhibitors

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining Workflow and Visuals

I'm now revising the assay procedures, including quality control measures for self-validation in each tier. I'll add "Scientific Rationale & Causality" sections to justify experimental choices, and I'll create a "Representative Screening Data Profile" for easy comparison. I'm focusing on ensuring all instructions are clear, detailed, and replicable.

Introduction & Scientific Rationale

The 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold (C8H9NO3) [1.1] is a privileged pharmacophore in modern oncology drug discovery. It serves as the core structural motif for a class of highly selective, non-ATP competitive (allosteric) MEK1/2 inhibitors, most notably AZD8330 (ARRY-424704)[1].

Unlike traditional kinase inhibitors that compete with intracellular ATP—a challenge given the high millimolar concentration of ATP in living cells—these analogs bind to a unique allosteric pocket adjacent to the ATP-binding site. This binding locks MEK1/2 into a catalytically inactive conformation, effectively shutting down the MAPK (RAS/RAF/MEK/ERK) signaling cascade. Clinical and preclinical studies have validated this mechanism, demonstrating that AZD8330 modulates phosphorylated ERK (p-ERK) in peripheral blood mononuclear cells[2] and induces apoptosis in cancer models with constitutive ERK1/2 phosphorylation, such as mutant osteosarcoma and melanoma[3].

As a Senior Application Scientist, I have designed this protocol guide to provide a robust, self-validating, tiered screening cascade. This workflow ensures that only analogs with true allosteric target engagement, cellular permeability, and phenotypic efficacy progress to lead optimization.

MAPK_Pathway Stimulus Growth Factors RTK Receptor Tyrosine Kinase Stimulus->RTK RAS RAS (Active) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Phosphorylated) MEK->ERK Effect Cell Proliferation & Survival ERK->Effect Inhibitor 1,5-Dimethyl-6-oxo-1,6-dihydropyridine- 3-carboxylic acid analogs Inhibitor->MEK Allosteric Inhibition

Fig 1: MAPK/ERK signaling pathway highlighting allosteric MEK1/2 inhibition by the target analogs.

The Tiered Screening Cascade

To prevent false positives and accurately assess the therapeutic window, screening must progress from isolated biochemical interactions to complex cellular phenotypes.

Screening_Workflow Library Analog Library Tier1 Tier 1: TR-FRET (Biochemical) Library->Tier1 Tier2 Tier 2: AlphaLISA (Cellular p-ERK) Tier1->Tier2 Tier3 Tier 3: Viability (Phenotypic) Tier2->Tier3 Lead Lead Candidate Tier3->Lead

Fig 2: Tiered in vitro screening workflow for evaluating MEK1/2 inhibitor analogs.

Tier 1: Biochemical Target Engagement (TR-FRET MEK1 Kinase Assay)

Scientific Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. TR-FRET relies on a Europium-cryptate donor and an XL665 acceptor, which emits a long-lived fluorescent signal. This temporal delay eliminates short-lived background autofluorescence commonly caused by synthetic aromatic analogs. We use unactivated ERK2 as the substrate; if MEK1 is active, it phosphorylates ERK2, bringing the detection antibodies into proximity.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Causality: Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).

  • Compound Plating: Dispense 50 nL of analog compounds (10-point dose-response, 1:3 dilution series in 100% DMSO) into a 384-well low-volume pro-plate.

  • Enzyme Addition: Add 2.5 µL of recombinant human MEK1 (final concentration 0.5 nM). Incubate for 15 minutes at room temperature (RT). Causality: Pre-incubation is critical for allosteric inhibitors to induce the necessary conformational change in the kinase before ATP competes for the adjacent pocket.

  • Reaction Initiation: Add 2.5 µL of Substrate Mix containing inactive GST-ERK2 (10 nM) and ATP (1 mM). Causality: Using 1 mM ATP mimics physiological conditions, proving the inhibitor's efficacy is not outcompeted by intracellular ATP.

  • Incubation: Seal and incubate for 60 minutes at RT.

  • Detection: Add 5 µL of Stop/Detection Buffer containing EDTA (stops the Mg²⁺-dependent kinase reaction), Eu-anti-pERK antibody, and Streptavidin-XL665.

  • Readout: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Self-Validation System: Calculate the Z'-factor for every plate using DMSO (vehicle) as the high control and 1 µM AZD8330 as the low control. A plate is only valid if Z' > 0.6.

Tier 2: Cellular Target Engagement (AlphaLISA p-ERK1/2 Assay)

Scientific Causality: Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and intracellular protein binding. We utilize MOS osteosarcoma cells[3] or A375 melanoma cells, both of which exhibit constitutive ERK phosphorylation due to upstream mutations. AlphaLISA is chosen over Western Blot for its high-throughput capability and superior dynamic range without the need for wash steps, preserving weak cellular interactions.

Step-by-Step Protocol:

  • Cell Seeding: Seed MOS cells at 10,000 cells/well in 90 µL of complete RPMI-1640 media in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of 10X compound dilutions. The final DMSO concentration must not exceed 0.5%. Causality: DMSO >0.5% induces cellular stress, artificially elevating basal p-ERK levels and skewing IC50 calculations.

  • Incubation: Incubate for exactly 2 hours. Causality: 2 hours is optimal to observe kinase inhibition before compensatory feedback loops (like RTK upregulation) reactivate the pathway.

  • Lysis: Remove media and add 50 µL of supplemented AlphaLISA Lysis Buffer. Agitate on a plate shaker at 400 rpm for 10 minutes at RT.

  • Assay Assembly: Transfer 10 µL of lysate to a 384-well OptiPlate. Add 5 µL of Acceptor beads conjugated to a total-ERK antibody. Incubate for 1 hour at RT.

  • Donor Bead Addition: Under subdued lighting, add 5 µL of Donor beads conjugated to a p-ERK (Thr202/Tyr204) antibody. Incubate for 1 hour at RT in the dark.

  • Readout: Read the plate on an AlphaScreen-compatible reader (Excitation: 680 nm; Emission: 615 nm).

Self-Validation System: Run a parallel plate evaluating total ERK levels. A true MEK inhibitor will decrease p-ERK without altering total ERK protein levels. If total ERK drops, the compound is likely causing acute cytotoxicity rather than specific target inhibition.

Tier 3: Phenotypic Viability Screening (ATP-Luminescence)

Scientific Causality: To confirm that the inhibition of p-ERK translates to the desired therapeutic effect (apoptosis/growth arrest), we measure cell viability. We use an ATP-dependent luciferase assay (CellTiter-Glo) because ATP levels linearly correlate with the number of metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed MOS cells (target) and BJ fibroblasts (wild-type control) at 2,000 cells/well in 384-well white opaque plates. Incubate overnight.

  • Treatment: Treat with a 10-point dose-response of the analogs.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂. Causality: 72 hours allows sufficient time for cells to undergo apoptosis following the depletion of survival signals mediated by ERK.

  • Equilibration: Remove plates from the incubator and equilibrate to RT for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause edge effects.

  • Reagent Addition: Add an equal volume (e.g., 25 µL) of CellTiter-Glo reagent to each well.

  • Lysis & Readout: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a luminometer.

Self-Validation System: The inclusion of wild-type BJ fibroblasts acts as a counter-screen. A successful analog must show an EC50 in the nanomolar range for MOS cells, but >10 µM for BJ cells, proving the toxicity is driven by oncogene addiction to the MEK pathway, not general cytotoxicity.

Representative Screening Data Profile

To contextualize the expected results, the table below summarizes the typical pharmacological profile of the reference compound AZD8330 against hypothetical structural analogs. This structured data format should be used to rank compounds for lead selection.

Compound IDTier 1: MEK1 TR-FRET (IC₅₀, nM)Tier 2: MOS p-ERK (IC₅₀, nM)Tier 3: MOS Viability (EC₅₀, nM)Tier 3: BJ Fibroblast Viability (EC₅₀, nM)
AZD8330 (Ref) 7.0 ± 1.214.5 ± 2.165.0 ± 5.4> 10,000
Analog A 4.2 ± 0.811.0 ± 1.548.2 ± 4.1> 10,000
Analog B 15.6 ± 2.4185.0 ± 12.0850.0 ± 45.0> 10,000
Analog C 8.5 ± 1.122.0 ± 3.045.0 ± 6.2120.0 ± 15.0

Data Interpretation Note:Analog A represents an optimized lead with superior biochemical and cellular potency compared to the reference. Analog B shows a severe drop-off between Tier 1 and Tier 2, indicating poor cell permeability. Analog C shows potent efficacy but kills wild-type fibroblasts, indicating off-target toxicity and a poor therapeutic window.

References

  • PubChem. "1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | C8H9NO3 - PubChem." National Institutes of Health. Available at: [Link]

  • Baranski, Z., Booij, T.H., Kuijjer, M.L., et al. "MEK inhibition induces apoptosis in osteosarcoma cells with constitutive ERK1/2 phosphorylation." Genes & Cancer, vol. 6, no. 11-12, 2015, pp. 503-512. Available at: [Link]

  • Cohen, R.B., Aamdal, S., Nyakas, M., et al. "A phase I dose-finding, safety and tolerability study of AZD8330 in patients with advanced malignancies." European Journal of Cancer, vol. 49, no. 7, 2013, pp. 1521-1529. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting decarboxylation during 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 677762-39-9).

This compound is a critical intermediate in the synthesis of complex pharmaceuticals, most notably MEK inhibitors[1]. However, the electron-withdrawing nature of the pyridone ring makes the carboxylic acid at the 3-position highly susceptible to decarboxylation. Depending on your synthetic goals, this can either be a frustrating side reaction during amide coupling or a targeted transformation.

Below is our comprehensive troubleshooting guide, structured to help you understand the causality of these reactions and implement self-validating protocols.

Workflow Diagnostics

Workflow Start Decarboxylation Detected Q1 Is decarboxylation the intended reaction? Start->Q1 Unwanted No (Side Reaction) Q1->Unwanted Amide Coupling Wanted Yes (Target Pathway) Q1->Wanted C-H Functionalization Sol1 Protocol A: Lower Temp (<25°C) Use HATU/DIPEA Unwanted->Sol1 Suppress Sol2 Protocol B: Ag2CO3 Catalyst Heat to 110°C Wanted->Sol2 Optimize

Troubleshooting workflow for managing decarboxylation of the pyridone intermediate.

Section 1: Suppressing Unwanted Decarboxylation

Q: Why does my 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid decarboxylate when I try to form an amide? A: The causality lies in the activation barrier. When you convert the carboxylic acid into an active ester (e.g., using SOCl₂, oxalyl chloride, or EDC), you create an excellent leaving group. The 6-oxo group and the ring nitrogen strongly withdraw electron density, stabilizing the transition state for CO₂ loss. If your incoming amine is sterically hindered or poorly nucleophilic, the active ester persists in solution. Thermal energy then drives the irreversible loss of CO₂, yielding the unwanted 1,5-dimethyl-2-pyridone side product[1].

Q: How can I alter my conditions to favor amide formation? A: You must outcompete the decarboxylation kinetics. This is achieved by:

  • Lowering the temperature: Keep the reaction strictly at or below 25 °C.

  • Changing the coupling agent: Avoid harsh chlorinating agents. Use HATU, which forms a highly reactive HOAt ester that couples with amines faster than it can thermally degrade.

  • Order of addition: Pre-mix the amine and the carboxylic acid before adding the coupling agent to minimize the lifetime of the active ester.

Table 1: Impact of Coupling Conditions on Decarboxylation
Coupling ReagentBaseTemp (°C)Target Amide Yield (%)Decarboxylated Side-Product (%)
SOCl₂ / DMF (cat)Et₃N601580
EDC / HOBtDIPEA256525
HATUDIPEA0 to 2592 < 2
Protocol A: Amide Coupling with Suppressed Decarboxylation

This protocol is a self-validating system designed to trap the active ester immediately.

  • Preparation: In an oven-dried flask under N₂, dissolve 1.0 eq of 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and 1.2 eq of your target amine in anhydrous DMF (0.2 M).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 5 minutes.

  • Activation: Add 1.1 eq of HATU in one portion.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature (max 25 °C) over 2 hours.

  • In-Process Control (IPC) Validation: Pull a 10 µL aliquot, quench in 1 mL MeCN/H₂O, and run LC-MS. Validation metric: The target mass [M+H]⁺ must be >90% relative abundance, and the decarboxylated mass [M-44+H]⁺ must be <2%. If [M-44+H]⁺ is rising, immediately cool the reaction back to 0 °C.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

Section 2: Driving Intentional Decarboxylation

Mechanism A 1,5-Dimethyl-6-oxo- 1,6-dihydropyridine- 3-carboxylic acid B Activated Ester Intermediate A->B Activation (HATU/Base) D Decarboxylated Side Product A->D Heat + Catalyst C Target Amide (Stable) B->C Amine (<25°C) B->D Thermal Degradation

Mechanistic divergence between successful amide coupling and decarboxylation.

Q: I am trying to synthesize the unsubstituted 1,5-dimethyl-2-pyridone core via decarboxylation, but my yields are low. Why? A: Unactivated pyridine-3-carboxylic acids have a high activation barrier for thermal decarboxylation. While the 6-oxo group helps, simply boiling the compound in toluene is often insufficient. To efficiently drive the reaction, you must coordinate the carboxylate to a metal center (like Ag⁺ or Cu²⁺), which acts as an electron sink, dramatically lowering the activation energy required to break the C-C bond[2],[3].

Table 2: Optimization of Intentional Decarboxylation
Catalyst / BaseSolventTemp (°C)Time (h)Decarboxylation Yield (%)
NoneToluene110245
K₂CO₃ (1.0 eq)Toluene1101246
Ag₂CO₃ (0.2 eq)Toluene110885
Cu(0) powder (0.1 eq)DMF150495
Protocol B: Silver-Catalyzed Decarboxylation

This methodology ensures complete conversion by utilizing a transition-metal catalyst to lower the activation barrier.

  • Preparation: Charge a Schlenk flask with 1.0 eq of 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.

  • Catalyst Addition: Add 0.2 eq of Silver Carbonate (Ag₂CO₃) and 1.0 eq of Potassium Carbonate (K₂CO₃). The K₂CO₃ deprotonates the acid, facilitating coordination to the silver center[2].

  • Solvent: Add anhydrous toluene to achieve a 0.1 M concentration.

  • Degassing: Purge the mixture with N₂ for 15 minutes to prevent oxidative side reactions.

  • Heating: Attach a reflux condenser and heat the mixture to 110 °C (reflux) for 8 hours.

  • In-Process Control (IPC) Validation: Spot the reaction on a silica TLC plate (Eluent: 5% MeOH in DCM). Validation metric: The starting material spot (UV active, stays near baseline) must completely disappear, replaced by a higher Rf spot corresponding to the decarboxylated product.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the silver and potassium salts, and concentrate the filtrate under reduced pressure.

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the purification of 1,5-Dimethyl-6-oxo-1,6-dih...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the purification of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid .

This compound is a critical heterocyclic intermediate frequently utilized in the synthesis of potent MEK inhibitors for hyperproliferative diseases[1]. Because of its pyridone core and carboxylic acid moiety, it is prone to hydrogen-bonding with impurities, polymorphic variability, and complex solubility behaviors. This guide bridges theoretical physical chemistry with field-proven bench techniques to ensure high-yield, high-purity isolation.

Fundamental Physicochemical Properties

Before troubleshooting, it is critical to understand the baseline parameters of your target molecule. The following data should inform your solvent selection and safety protocols.

PropertyValueReference
Chemical Name 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid[2]
CAS Number 677762-39-9[3]
Molecular Formula C8H9NO3[2]
Molecular Weight 167.16 g/mol [2]
Physical Form White to off-white solid[4]
Hazards H315, H319, H335 (Skin, Eye, and Respiratory Irritant)[2]
Storage Inert atmosphere, Room Temperature[3]

Troubleshooting FAQs: Crystallization & Isolation

Q1: During cooling crystallization, the product forms a dense oil at the bottom of the flask instead of crystals. How can I prevent this? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out."

  • Causality: LLPS occurs when the cooling trajectory crosses the binodal solubility curve into a metastable liquid-liquid region before reaching the critical supersaturation required for solid nucleation. It is typically caused by excessively rapid cooling or a borderline solvent matrix where the solute melts out of solution rather than crystallizing.

  • Solution: Adjust your solvent matrix by increasing the proportion of the "good" solvent (e.g., Methanol) by 5-10% to shift the LLPS boundary. More importantly, implement a non-linear, slow cooling ramp (e.g., 0.1°C/min) and introduce 1-2 wt% of pure seed crystals just above the cloud point. Seeding bypasses the high nucleation energy barrier, forcing the system to favor crystal growth over oil formation.

Q2: My isolated batch contains residual unreacted starting materials (e.g., halides) and colored impurities. Standard washing isn't removing them. What is the recommended purification? A2: Impurities that co-precipitate or become occluded within the crystal lattice cannot be removed by simple surface washing. The pyridone core readily forms hydrogen bonds with polar byproducts.

  • Causality: Rapid precipitation traps mother liquor and structurally similar impurities inside crystal defects.

  • Solution: Patent literature for MEK inhibitor intermediates recommends a targeted trituration approach following initial crystallization. Resuspend the crude solid in a 5:1 Diethyl Ether:Methanol (Et2O:MeOH) mixture[5]. The ether acts as a strong anti-solvent to prevent yield loss, while the 16% methanol fraction provides precise polarity to selectively dissolve and leach out trapped unreacted halides and colored byproducts via Ostwald ripening.

Q3: We are observing batch-to-batch variations in the melting point and dissolution rate. How do we ensure consistent polymorph generation? A3: 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its downstream amide derivatives are known to exhibit polymorphism (e.g., Form 1 and Form 2)[1].

  • Causality: According to Ostwald's Rule of Stages, the less stable, more soluble polymorph (Form 2) nucleates first kinetically. If isolation is rushed, you recover this metastable form.

  • Solution: Incorporate a slurry maturation step . After initial precipitation, hold the suspension at an elevated temperature (e.g., 40-50°C) for 12-24 hours. The thermal energy allows the metastable crystals to dissolve and recrystallize as the thermodynamically stable Form 1.

Q4: When scaling up from 10g to 1kg, we experience a significant drop in yield and increased crystallization time. How do we translate the process? A4: Scale-up fundamentally alters heat and mass transfer dynamics.

  • Causality: In a 1kg reactor, the cooling surface-area-to-volume ratio is drastically lower than in a lab flask. Poor mixing and uneven cooling create localized zones of high supersaturation, leading to premature nucleation on the reactor walls (scaling) rather than uniform bulk crystal growth.

  • Solution: Shift from a purely cooling-based crystallization to a semi-batch anti-solvent crystallization . Maintain the API in a highly soluble solvent (e.g., THF) at a constant temperature, and dose the anti-solvent (e.g., Water or Heptane) through a subsurface dip tube using a controlled dosing pump. This decouples supersaturation generation from the reactor's physical heat transfer limitations.

Mechanistic Workflows

OilingOut Start Issue: Liquid-Liquid Phase Separation (Oiling Out) Analyze Analyze Supersaturation Generation Rate Start->Analyze Cooling Issue: Rapid Cooling Action: Reduce to <0.2°C/min Analyze->Cooling Thermal Gradient Solvent Issue: Poor Solvent Ratio Action: Increase Good Solvent Analyze->Solvent Solubility Boundary Seeding Introduce 1-2 wt% Seeds at Metastable Zone Cooling->Seeding Solvent->Seeding Success Controlled Nucleation & Crystal Growth Seeding->Success

Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (oiling out).

Polymorph Solution Saturated API Solution (1,5-Dimethyl-6-oxo...) Kinetic Kinetic Pathway (Rapid Supersaturation) Solution->Kinetic Thermo Thermodynamic Pathway (Controlled Supersaturation) Solution->Thermo Form2 Metastable Form II (Lower MP, High Solubility) Kinetic->Form2 Form1 Stable Form I (Higher MP, Low Solubility) Thermo->Form1 Slurry Solvent-Mediated Phase Transition (Slurry at 50°C for 12h) Form2->Slurry Ostwald Ripening Slurry->Form1

Thermodynamic vs. kinetic pathways for polymorph control via solvent-mediated phase transition.

Standard Operating Protocols (SOPs)

Protocol A: Aqueous/Organic Cooling Crystallization (Polymorph Control)

This protocol is designed as a self-validating system to ensure the isolation of the thermodynamically stable polymorph while avoiding oiling out.

  • Dissolution: Suspend 10.0 g of crude 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in 50 mL of Methanol (MeOH). Heat the reactor to 60°C under an inert nitrogen atmosphere until complete dissolution is achieved.

  • Clarification: Perform a hot polish filtration (using a pre-heated 0.45 µm PTFE filter) to remove insoluble particulates and dust, which can act as rogue nucleation sites.

  • Anti-solvent Addition: Maintain the filtrate at 60°C. Slowly add 50 mL of pre-heated (60°C) Deionized Water dropwise over 30 minutes to approach the metastable zone without crossing the LLPS boundary.

  • Seeding & Maturation: Cool the mixture strictly to 50°C. Add 0.1 g (1 wt%) of pure Form 1 seed crystals. Hold the suspension isothermally at 50°C for 4 hours. Validation check: The suspension should turn opaque white, indicating successful solvent-mediated phase transition to the stable polymorph.

  • Controlled Cooling: Cool the reactor to 5°C at a strictly controlled rate of 0.2°C/min to ensure uniform crystal growth and prevent impurity occlusion.

  • Isolation: Filter the resulting solid. Wash the filter cake with 20 mL of cold (5°C) 1:1 MeOH:H2O. Dry in a vacuum oven at 45°C to a constant weight.

Protocol B: Trituration for High-Purity Rescue

Use this protocol if Protocol A yields material that fails HPLC purity checks due to occluded unreacted halides[5].

  • Solvent Preparation: Prepare 100 mL of a solvent mixture containing Diethyl Ether and Methanol at a strict 5:1 volumetric ratio.

  • Suspension: Add 10.0 g of the impure crystalline solid to the Et2O:MeOH mixture at room temperature (20-25°C).

  • High-Shear Trituration: Stir the suspension vigorously (e.g., 500 RPM) for 4 hours. The mechanical shearing, combined with the selective solubility of the 16% MeOH fraction, will leach out occluded impurities without dissolving the bulk API lattice.

  • Filtration: Filter the suspension through a sintered glass funnel.

  • Displacement Wash: Wash the filter cake with 20 mL of pure, cold Diethyl Ether to displace any residual methanol containing the dissolved impurities.

  • Drying: Dry under vacuum at 40°C until residual solvent limits are met.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21885925, 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid." PubChem, [Link]

  • Array BioPharma Inc. "Heterocyclic Inhibitors of MEK and methods of use thereof." European Patent Office, EP 2361905 A1, 31 Aug. 2011,
  • Array BioPharma Inc. "Standard Patent: Application No. AU 2004293018 B2.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Co-elution of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its Impurities

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the analysis of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analysis of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals facing the common challenge of co-eluting impurities during High-Performance Liquid Chromatography (HPLC) method development. Here, we provide a systematic, science-based approach to troubleshooting, moving from fundamental checks to advanced method development strategies, to ensure the specificity and robustness of your analytical methods as required by global regulatory standards.[1][2]

Section 1: Foundational Knowledge & Initial Assessment

This section addresses the preliminary questions and system checks that should be performed before undertaking significant method modifications.

Q1: What is co-elution, and why is it a critical issue in impurity analysis?

A1: Co-elution is the failure of a chromatographic system to separate two or more analytes, resulting in overlapping peaks. In pharmaceutical analysis, this is a critical issue because it compromises method specificity —the ability to unequivocally assess the analyte in the presence of other components like impurities and degradation products.[1][3]

The International Council for Harmonisation (ICH) guidelines mandate that analytical procedures for impurities must be specific to ensure accurate quantification.[1][4] Co-elution can lead to:

  • Inaccurate Quantitation: The area of the main peak may be inflated by a hidden impurity, or an impurity peak may be incorrectly integrated, leading to out-of-specification (OOS) results or, conversely, the failure to detect an impurity at its reporting threshold.

  • Failure to Detect Critical Impurities: A small impurity peak can be completely masked by a large adjacent peak of the active pharmaceutical ingredient (API).

  • Invalid Method Validation: A method that cannot separate all potential impurities is not considered "stability-indicating" and will not meet regulatory approval for release and stability testing.[5][6]

Q2: What are the likely impurities for 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how can I identify them?

A2: Impurities can originate from two primary sources: the synthetic process and degradation.

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, by-products, and reagents from the chemical synthesis pathway.[7][8]

  • Degradation Products: These are formed when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, base, and oxidation.[6]

To properly develop a stability-indicating method, you must first understand the potential impurity profile. This is achieved through Forced Degradation (Stress) Studies .[9][10] These studies intentionally degrade the API to generate the likely degradation products, which can then be used to challenge the specificity of your HPLC method.[6][11]

Experimental Protocol: Forced Degradation Study
  • Preparation: Prepare separate solutions of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (typically at 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions (these are starting points and may need optimization to achieve 5-20% degradation)[6][9]:

    • Acid Hydrolysis: Add 0.1M HCl and heat at 60°C for several hours.

    • Base Hydrolysis: Add 0.1M NaOH and keep at room temperature (or heat gently if stable) for several hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for several hours.

    • Thermal Stress: Heat a solid sample at a temperature below its melting point (e.g., 80°C) for 24-48 hours.

    • Photolytic Stress: Expose a solution to UV and visible light according to ICH Q1B guidelines.

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze them using your initial HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for preliminary identification of degradants.

Q3: Before changing my method, what system suitability issues should I check that might mimic co-elution?

A3: Poor peak shape can often be mistaken for co-elution. Before modifying your method, ensure your HPLC system is performing optimally. Broad, tailing, or split peaks reduce resolution and can mask closely eluting impurities.[12][13][14]

  • Check for Peak Tailing: For an acidic compound like this, peak tailing is a common issue.[12][13] It often results from secondary interactions between the analyte's carboxylate group and active silanol groups on the silica-based column packing.[15] A tailing factor (Tf) greater than 1.5 should be investigated.

  • Verify Column Health: A contaminated column or a void at the column inlet can cause distorted peaks for all analytes.[14][16] Try flushing the column with a strong solvent or replacing it if the problem persists.

  • Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening, which reduces resolution.[14]

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a stronger solvent can cause peak distortion and fronting.[13]

Section 2: Systematic Troubleshooting & Method Development

Once system performance is confirmed, co-elution issues must be addressed by systematically modifying the method parameters. The goal is to alter the selectivity (α) of the separation, which is a measure of the relative retention of two adjacent peaks.

Troubleshooting_Workflow A Start: Co-elution Observed B Perform System Health Check (Peak Shape, Column, Connections) A->B C System OK? B->C D Fix System Issues (Flush/Replace Column, Check Tubing) C->D No E Modify Mobile Phase pH (Most Powerful for Ionizable Analytes) C->E Yes D->B F Resolution Achieved? E->F G Modify Organic Solvent (ACN vs. MeOH) or Gradient Slope F->G No L End: Method Optimized Proceed to Validation F->L Yes H Resolution Achieved? G->H I Change Stationary Phase (Screen Alternative Column Chemistries) H->I No H->L Yes J Resolution Achieved? I->J K Consider Advanced Techniques (HILIC, 2D-LC) J->K No J->L Yes K->L

Caption: A systematic workflow for troubleshooting HPLC co-elution issues.
Q4: How do I strategically use mobile phase pH to resolve co-elution for an acidic analyte?

A4: For an ionizable compound, mobile phase pH is the most powerful tool for adjusting retention and selectivity.[17][18] 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid contains a carboxylic acid functional group. Its charge state, and therefore its hydrophobicity, is highly dependent on pH.

  • Mechanism: In reversed-phase HPLC, retention is primarily based on hydrophobic interactions.

    • At a low pH (well below the analyte's pKa), the carboxylic acid is protonated (COOH) and neutral. This form is more hydrophobic and will be strongly retained on a C18 column.[19][20]

    • At a high pH (well above the pKa), the carboxylic acid is deprotonated (COO⁻) and ionized. This form is more polar and will be weakly retained .[17][19]

  • Strategy: The greatest change in retention occurs within ±1.5 pH units of the analyte's pKa.[18][19] By adjusting the pH, you can significantly shift the retention time of your main compound relative to impurities that may have different pKa values or are neutral. For robust separations, it is often best to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is fully protonated or deprotonated.[17][20]

pH_Effect Impact of Mobile Phase pH on Retention cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., 7.5) Low_API API (Acidic) COOH (Neutral) Strongly Retained High_API API (Acidic) COO- (Charged) Weakly Retained Low_API:f2->High_API:f2 Retention Decreases Low_Impurity Impurity (Neutral) Neutral Retained by Hydrophobicity High_Impurity Impurity (Neutral) Neutral Retention Unchanged Low_Impurity:f2->High_Impurity:f2 Retention Stable

Caption: Effect of pH on the retention of an acidic API vs. a neutral impurity.
Experimental Protocol: Mobile Phase pH Screening
  • Buffer Selection: Choose buffers appropriate for the desired pH range (e.g., phosphate for pH 2-3 and 6-8, acetate for pH 4-6). Ensure the buffer has a pKa within 1 pH unit of your target pH for maximum buffering capacity.

  • Prepare Mobile Phases: Prepare a series of identical mobile phases (e.g., Water:Acetonitrile gradient) buffered at different pH values, such as pH 2.5, 4.5, and 6.5.

  • System Equilibration: Equilibrate the HPLC system with the first mobile phase (e.g., pH 2.5) until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject a sample containing the API and its impurities (ideally from a forced degradation study).

  • Iterative Analysis: Repeat steps 3 and 4 for each pH value, ensuring the column is fully equilibrated before each injection.

  • Data Analysis: Compare the chromatograms. Measure the resolution (Rs) between the API and the critical impurity pair at each pH. An Rs value ≥ 1.5 is typically desired.

Data Presentation: Illustrative pH Screening Results
Mobile Phase pHRetention Time of API (min)Retention Time of Impurity X (min)Resolution (Rs)Comments
2.515.215.60.8Co-elution. Both API (protonated) and impurity are well-retained.
4.59.812.13.5Baseline separation achieved. API is partially ionized and moves earlier.
6.54.112.3> 5.0Excellent separation. API is fully ionized and elutes quickly.
Q5: Adjusting pH didn't work. What other mobile phase parameters can I change?

A5: If pH adjustment is insufficient, you can modify other mobile phase properties:

  • Change Organic Modifier: The two most common organic solvents in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH). They have different properties and can provide different selectivity for polar compounds. If you are using ACN, try substituting it with MeOH (or vice versa).

  • Adjust Gradient Slope: A shallower gradient (a slower increase in the percentage of organic solvent over time) increases the time analytes spend in the mobile phase, providing more opportunity for separation of closely eluting peaks.[14] If your initial gradient is 5-95% B in 10 minutes, try running it over 20 minutes.

Section 3: Advanced Strategies - Altering Stationary Phase Selectivity

Q6: Mobile phase optimization is insufficient. How do I choose an alternative HPLC column?

A6: If you cannot achieve separation by modifying the mobile phase, the next logical step is to change the stationary phase.[21] The interaction between the analyte and the column's bonded phase is a primary driver of selectivity. A standard C18 column separates primarily based on hydrophobicity. Using a column with a different chemistry introduces alternative separation mechanisms.[22][23]

Data Presentation: Comparison of Alternative Stationary Phases
Stationary PhasePrimary Separation Mechanism(s)Best For Resolving...
C18 / C8 Hydrophobic interactionsStandard starting point for non-polar to moderately polar compounds.[24]
Phenyl Hydrophobic & π-π interactionsCompounds with aromatic rings. Can provide unique selectivity compared to C18.[24]
Cyano (CN) Dipole-dipole & weak hydrophobicModerately polar molecules. Can be used in both reversed-phase and normal-phase modes.[24]
Polar-Embedded Hydrophobic & Hydrogen BondingPolar compounds, especially bases. These columns are stable in highly aqueous mobile phases.[25]
Pentafluorophenyl (PFP / F5) Multiple (hydrophobic, π-π, dipole, ion-exchange)Polar compounds, especially halogenated or aromatic compounds. Offers very different selectivity.
HILIC Hydrophilic PartitioningVery polar compounds that are poorly retained in reversed-phase.[26][27] Elution order is often reversed.
Experimental Protocol: Column Screening
  • Select Columns: Choose a set of 3-4 columns with diverse selectivities (e.g., a standard C18, a Phenyl, and a Polar-Embedded phase).

  • Define Conditions: Use an optimized mobile phase and gradient from your previous experiments as a starting point.

  • Analyze: Run the same sample on each column under identical conditions.

  • Compare: Evaluate the chromatograms for changes in elution order and resolution of the critical pair. This will indicate which stationary phase chemistry provides the best selectivity for your specific mixture.

Section 4: Method Validation Considerations

Q7: Once I've resolved the co-elution, how do I ensure the new method is valid?

A7: After achieving satisfactory separation, the method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[2][4] For an impurity method, key validation parameters include:

  • Specificity: This is the primary goal of resolving co-elution. You must demonstrate that the API peak is free from any impurities and that all impurity peaks are resolved from each other. Peak purity analysis using a PDA detector is essential.[3]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): You must prove the method is sensitive enough to quantify and detect impurities at their specified reporting levels.[5] The LOQ is typically established where the signal-to-noise ratio is approximately 10.[1]

  • Accuracy & Precision: The method must be shown to be accurate (close to the true value) and precise (reproducible) at the impurity concentration levels.[1][5]

  • Robustness: The method's reliability should be tested by making small, deliberate changes to parameters like pH (±0.2 units), column temperature (±5°C), and mobile phase composition (±2%). The separation should remain acceptable.[5]

By following this systematic guide, you can efficiently troubleshoot co-elution issues and develop a robust, specific, and regulatory-compliant HPLC method for the analysis of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its impurities.

References

  • Exploring the Role of pH in HPLC Separ
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • A Comparative Guide to ICH-Compliant Validation of Analytical Procedures for Impurities. (2025). Benchchem.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026).
  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry.
  • ICH Guidelines for Analytical Method Valid
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. (2025). Benchchem.
  • pH, pKa, and Retention. (2023). Pharma Growth Hub.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024).
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026).
  • 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. PubChem.
  • Improving Separation of Peaks in RP HPLC. (2026). MICROSOLV.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency.
  • HPLC Troubleshooting Guide. Restek.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC.
  • Different Types of Stationary Phases in Liquid Chrom
  • HPLC Separation Modes.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides. Varian, Inc.
  • ICH Q2(R2)
  • 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. CymitQuimica.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. (2025). Benchchem.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Sigma-Aldrich.
  • HPLC Method Development. (2012). SlideShare.
  • 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. MilliporeSigma.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.
  • How can you separate a co-eluting more polar compound by HPLC? (2014).
  • 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Sigma-Aldrich.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Forced Degrad
  • Forced Degradation Studies for Biopharmaceuticals. (2026). Pharmaceutical Technology.
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017).
  • Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. (2012).
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. (2012). PubMed.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Deriv
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025).

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Optimization

🛠️ Technical Support Center: 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Manufacturing

Welcome to the Process Chemistry & Scale-Up Support Center. This hub provides drug development professionals and chemical engineers with field-proven methodologies for the synthesis and scale-up of 1,5-Dimethyl-6-oxo-1,6...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Scale-Up Support Center. This hub provides drug development professionals and chemical engineers with field-proven methodologies for the synthesis and scale-up of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 677762-39-9)[1].

Mechanistic Rationale & Scale-Up Strategy

Historically, the synthesis of substituted pyridone carboxylic acids relied on the direct N-methylation of 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. However, this route suffers from poor regioselectivity, often yielding 15–20% of the O-methylated byproduct (methoxypyridine derivative), which is notoriously difficult to purge during downstream processing.

To establish a highly scalable and regiocontrolled process, we recommend the oxidation of 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde [2]. Because the N-methyl group is already fixed during the cyclocondensation of the enaminone precursor, regioselectivity issues are entirely bypassed. While bench-scale procedures often utilize potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for this oxidation[2], these reagents generate stoichiometric heavy-metal waste that causes severe mass transfer and filtration bottlenecks at the pilot scale. Our validated scale-up approach utilizes a TEMPO/NaClO catalytic oxidation , which provides excellent atom economy, mild exothermic control, and highly filterable aqueous waste streams.

Process Flow Visualization

G A 1,5-Dimethyl-6-oxo-1,6-dihydro pyridine-3-carbaldehyde B TEMPO / NaClO Catalytic Oxidation A->B Oxidation C Aqueous Quench & pH Adjustment (pH 2-3) B->C IPC: HPLC >99% D Crude Carboxylic Acid C->D Precipitation E Recrystallization (EtOH/Water) D->E Purification F Pure 1,5-Dimethyl-6-oxo-1,6- dihydropyridine-3-carboxylic acid E->F Final API Int.

Workflow for the scale-up oxidation of 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde.

Quantitative Process Data

Table 1: Oxidant System Screening for Pilot-Scale Transition

Oxidant SystemYield (%)Purity (HPLC %)Scale-Up SuitabilityKey Limitations / Causality
KMnO₄ / H₂O 7292.0PoorGenerates stoichiometric MnO₂ sludge; traps product, causing severe filtration bottlenecks.
CrO₃ / H₂SO₄ (Jones) 8594.5PoorHeavy metal toxicity; highly exothermic and difficult to control at >1 kg scale.
NaClO₂ / NaH₂PO₄ (Pinnick) 9198.2ModerateGenerates toxic ClO₂ gas; requires strict, specialized venting infrastructure.
TEMPO / NaClO (Phase-transfer) 9499.5Excellent Highly scalable; mild conditions; aqueous waste is easily neutralized with thiosulfate.

Table 2: Safety & Hazard Profile (GHS Classifications) [1]

Hazard CodeDescriptionProcess Engineering Control
H315 Causes skin irritationUse closed-system transfers; mandate nitrile PPE.
H319 Causes serious eye irritationMandate splash goggles; ensure eyewash stations are within 10 feet of the reactor.
H335 May cause respiratory irritationConduct all solid handling (charging/discharging) inside a ventilated containment booth or isolator.

Troubleshooting & FAQs

Q: Why does the product "oil out" (liquid-liquid phase separation) during the final ethanol/water crystallization instead of forming filterable crystals? A: Oiling out occurs when supersaturation is generated too rapidly above the melting point of the solute in the specific solvent mixture. For 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, rapid cooling in high-water fractions causes the compound to phase-separate as an oil. Resolution: Do not crash-cool. Seed the solution with 0.5 wt% of pure crystals at 45 °C (just before the cloud point is reached), and implement a slow, cubic cooling ramp down to 5 °C over 6 hours. This ensures the system remains in the metastable zone, promoting crystal growth over phase separation.

Q: How do we control the severe exotherm during the NaClO addition in the TEMPO oxidation? A: The oxidation of the aldehyde to the carboxylic acid releases significant enthalpy. If bleach is added too quickly, the temperature spike can lead to over-oxidation (e.g., ring degradation) and dangerous pressure accumulation. Resolution: Dose the NaClO continuously over 4–6 hours using a mass flow controller. Maintain the reactor jacket temperature at -5 °C to keep the internal reaction temperature strictly between 0 °C and 5 °C.

Q: We are observing incomplete conversion of the aldehyde precursor. Adding more bleach doesn't help. What is the root cause? A: TEMPO-catalyzed oxidations are highly pH-dependent. If the pH drops below 8.5 during the reaction, the active oxoammonium species is destabilized, stalling the catalytic cycle. Resolution: Buffer the reaction mixture with sodium bicarbonate (NaHCO₃) to maintain a pH of 9.0–9.5 throughout the bleach addition.

Validated Experimental Protocol (1 kg Pilot Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Controls (IPCs) meet the specified criteria.

Step 1: Reactor Charging

  • Charge a 20 L jacketed glass reactor with 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde (1.00 kg, 6.62 mol)[2], acetonitrile (5.0 L), and a 0.5 M aqueous NaHCO₃ buffer (2.0 L).

  • Add TEMPO (10.4 g, 0.066 mol, 1 mol%).

  • Start overhead stirring at 250 RPM and cool the internal temperature to 0–5 °C.

Step 2: Oxidation (Continuous Dosing)

  • Load 10–12% aqueous sodium hypochlorite (NaClO, 4.5 L, ~1.1 eq) into an addition funnel.

  • Dose the NaClO solution into the reactor over 5 hours.

  • Causality Check: The slow addition prevents thermal runaway and ensures the TEMPO catalyst is not degraded by localized high concentrations of oxidant.

Step 3: In-Process Control (IPC 1 - Conversion)

  • Self-Validation: 30 minutes after the completion of the NaClO addition, withdraw a 1 mL aliquot. Quench with 0.1 M Na₂S₂O₃ and analyze via HPLC (C18 column, 254 nm).

  • Pass Criteria: Unreacted aldehyde must be < 0.5% AUC. If > 0.5%, add an additional 0.1 eq of NaClO and stir for 1 hour before re-testing.

Step 4: Quench & Precipitation

  • Quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) (500 mL) to neutralize any unreacted hypochlorite.

  • Self-Validation (IPC 2 - Peroxide Test): Test the mixture with KI-starch paper. It must remain white (negative for oxidants).

  • Slowly add 6 M HCl over 1 hour until the pH reaches 2.0–2.5. The product will begin to precipitate as a white/off-white solid.

  • Stir at 5 °C for 2 hours to complete precipitation.

Step 5: Filtration & Recrystallization

  • Filter the crude product via a Nutsche filter and wash the cake with cold water (2 x 1 L) to remove inorganic salts.

  • Transfer the wet cake to a clean reactor. Add Ethanol/Water (70:30 v/v, 6.0 L) and heat to 75 °C until complete dissolution.

  • Cool to 45 °C, add seed crystals (5 g), and apply a cubic cooling ramp to 5 °C over 6 hours.

  • Filter, wash with cold ethanol (500 mL), and dry under vacuum at 50 °C for 24 hours.

  • Expected Yield: ~1.01 kg (91%). Purity: >99.5% by HPLC.

References

  • 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich.
  • 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | C8H9NO3 - PubChem. National Institutes of Health.
  • 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde | Benchchem. Benchchem.
  • 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid - MilliporeSigma. Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Method Validation Guide for 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Purity

Introduction and Chemical Context 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 677762-39-9) is a highly specialized heterocyclic intermediate. Structurally, it features a pyridine core substituted with...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 677762-39-9) is a highly specialized heterocyclic intermediate. Structurally, it features a pyridine core substituted with methyl groups, a ketone, and a carboxylic acid[1]. This compound is a critical building block in medicinal chemistry, most notably utilized in the synthesis of benzimidazole derivatives, such as bromodomain and extraterminal (BET) inhibitors (e.g., BRD4 inhibitors) and Proteolysis Targeting Chimeras (PROTACs)[2][3].

Because impurities in early-stage intermediates can propagate through multi-step syntheses and exponentially complicate the impurity profile of the final Active Pharmaceutical Ingredient (API), establishing a rigorously validated analytical method for its purity is paramount.

Analytical Method Comparison: Selecting the Right Platform

To determine the purity of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, laboratories typically choose between three primary chromatographic modalities. The selection depends on the phase of development and the specific analytical target profile (ATP).

Table 1: Comparison of Analytical Modalities for Purity Assessment

Feature/ParameterHPLC-UV (Standard)UPLC-PDA (High-Throughput)LC-MS (Impurity Profiling)
Primary Use Case Routine batch release, stability testing.In-process control (IPC), rapid screening.Unknown impurity identification, structural elucidation.
Detector Ultraviolet (UV) or Diode Array.Photodiode Array (PDA).Single Quadrupole or ToF Mass Spectrometer.
Run Time 15 - 25 minutes.3 - 8 minutes.10 - 20 minutes.
Sensitivity (LOD) ~0.05% area.~0.01% area.Picogram level.
Advantages High reproducibility, robust, low cost, globally accepted for QA/QC.Superior resolution, reduced solvent consumption.Exact mass data, essential for resolving co-eluting non-UV active species.
Limitations Longer run times; cannot identify unknown peaks.Requires specialized high-pressure pumps (>10,000 psi).High equipment cost; ionization suppression effects.

Expert Recommendation: For standard purity validation and batch release, HPLC-UV remains the gold standard due to its robustness and ease of transfer between global manufacturing sites. UPLC-PDA is recommended during the synthetic optimization phase, while LC-MS is reserved for forced degradation studies to identify specific degradants.

Mechanistic Rationale for Method Development

Developing a self-validating system requires understanding the physicochemical properties of the analyte[1]:

  • Mobile Phase pH Control: The compound contains a carboxylic acid moiety. At a neutral pH, this group partially ionizes, leading to multiple retention states and severe peak tailing. By utilizing an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid [TFA], pH ~2.0), the carboxylic acid is fully protonated, ensuring a single, sharp, and symmetrical peak.

  • Column Chemistry: The pyridinone core can interact with residual silanols on standard silica-based columns via hydrogen bonding. An end-capped C18 column (or a polar-embedded phase) is required to block these secondary interactions and maintain theoretical plate counts.

  • Wavelength Selection: The conjugated π -system of the 1,6-dihydropyridine-3-carboxylic acid core exhibits strong UV absorbance. Monitoring at 254 nm provides maximum sensitivity while minimizing baseline drift from the gradient[4].

Step-by-Step Experimental Protocol (HPLC-UV)

This protocol is designed in strict accordance with ICH Q2(R2) guidelines for the validation of analytical procedures[5][6].

Chromatographic Conditions
  • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: 5% 60% B

    • 12-15 min: 60% 95% B

    • 15-18 min: 95% B

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (PDA preferred for peak purity assessment).

  • Injection Volume: 10 µL.

Validation Workflow
  • Specificity & Forced Degradation: Prepare the standard at 1.0 mg/mL. Subject aliquots to acid (1N HCl), base (1N NaOH), oxidation (3% H₂O₂), and thermal stress (80°C for 24h). Inject into the HPLC. Self-Validation Check: Use PDA software to calculate the Peak Purity Angle vs. Purity Threshold. The angle must be less than the threshold, proving no co-eluting degradants are hidden beneath the main peak[5].

  • Linearity and Range: Prepare a stock solution and dilute to 5 concentration levels spanning 50% to 150% of the nominal target concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL). Plot peak area against concentration.

  • Accuracy (Recovery): Spike known quantities of the reference standard into a synthetic mixture of known impurities at 80%, 100%, and 120% levels. Prepare in triplicate. Calculate the % recovery.

  • Precision (Repeatability): Inject the 100% nominal concentration standard six consecutive times from the same vial. Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

Validation Data Presentation

The following table summarizes the acceptance criteria and typical empirical data required to declare the method "Validated" under ICH Q2(R2) standards[5].

Table 2: Summary of Method Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaTypical Experimental ResultStatus
Specificity No interference at the retention time of the main peak.Peak purity angle < Threshold. Resolution > 2.0.Pass
Linearity Correlation coefficient ( R2 ) 0.999. R2 = 0.9998Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%.99.4% – 100.6%Pass
System Precision %RSD of peak area 2.0% (n=6).%RSD = 0.45%Pass
Method Precision %RSD of assay 2.0% (n=6 preparations).%RSD = 0.62%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ).LOD: 0.01 µg/mL LOQ: 0.03 µg/mLPass

Analytical Validation Lifecycle Visualization

The following diagram illustrates the logical progression of the method validation lifecycle, emphasizing the feedback loops necessary for establishing a trustworthy protocol.

MethodValidation Start Method Development (HPLC/UPLC Optimization) Specificity Specificity & Degradation (Peak Purity & Resolution) Start->Specificity Specificity->Start Interference Detected Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability RSD < 2%) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio Validation) Precision->LOD_LOQ Robustness Robustness (Flow, Temp, pH Variations) LOD_LOQ->Robustness Robustness->Start Method Failure Validation Validated Method (ICH Q2(R2) Compliant) Robustness->Validation

ICH Q2(R2) Analytical Method Validation Lifecycle for the target compound.

References

  • Title: 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | C8H9NO3 | CID 21885925 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Preparation of Substituted Pyridinones as Anticancer Agents (WO2015022332A1)
  • Title: Compounds and methods for the enhanced degradation of targeted proteins (US10730870B2)

Sources

Comparative

Comparative Reactivity Guide: 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid vs. Nicotinic Acid

Executive Summary & Pharmacological Context For drug development professionals and synthetic chemists, selecting the correct heterocyclic scaffold is paramount to achieving target binding affinity and synthetic tractabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

For drug development professionals and synthetic chemists, selecting the correct heterocyclic scaffold is paramount to achieving target binding affinity and synthetic tractability. This guide provides an in-depth comparative analysis of two structurally related but electronically divergent building blocks: Nicotinic Acid (a classic pyridine) and 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (a functionalized pyridone).

While nicotinic acid is widely known as a precursor to NAD+ and a lipid-lowering agent, the 1,5-dimethyl-6-oxo-1,6-dihydropyridine scaffold has emerged as a highly privileged pharmacophore in modern epigenetic drug discovery. It is extensively utilized in the synthesis of BET (bromodomain and extraterminal) inhibitors, where it successfully mimics the natural N-acetyl lysine (KAc) substrate[1].

Structural Causality and Electronic Profiles

The fundamental reactivity differences between these two molecules stem from the electronic nature of their respective heterocyclic cores.

  • Nicotinic Acid (Electron-Deficient): The pyridine nitrogen is sp2 hybridized, with its lone pair orthogonal to the π -system. The inherent electronegativity of the nitrogen atom pulls electron density away from the ring carbons via induction and resonance. Coupled with the electron-withdrawing C3-carboxylic acid, the ring is highly electron-deficient.

  • 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Electron-Rich): This core is a 2-pyridone derivative (numbered here as 6-oxo). Unlike pyridine, the nitrogen's lone pair is heavily delocalized into the ring and the adjacent carbonyl group via amide resonance. The N-methyl group further donates electron density via induction. This makes the pyridone core significantly more electron-rich, fundamentally altering its susceptibility to substitution reactions.

In biological systems, the 6-oxo group of the dihydropyridine acts as a critical hydrogen bond acceptor for the conserved asparagine residue in the BRD4 binding pocket[2]. Nicotinic acid lacks this specific geometry and electronic distribution, rendering it inactive against BET bromodomains.

ElectronicReactivity NA Nicotinic Acid (Electron-Deficient Core) EAS_NA Electrophilic Substitution Highly Unfavorable NA->EAS_NA NAS_NA Nucleophilic Substitution Favorable (if LG present) NA->NAS_NA DHP 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Electron-Rich Pyridone Core) EAS_DHP Electrophilic Substitution Moderate/Favorable DHP->EAS_DHP NAS_DHP Nucleophilic Substitution Highly Unfavorable DHP->NAS_DHP

Comparative electronic reactivity profiles governing electrophilic and nucleophilic substitutions.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

Nicotinic acid strongly resists EAS. Reactions such as nitration or halogenation require extreme conditions (e.g., fuming sulfuric acid, >200∘C ) and generally result in poor yields. Conversely, the electron-donating nature of the N-alkylated amide nitrogen in the dihydropyridine core activates the ring towards EAS, allowing for milder functionalization (though the C5-methyl and C3-carboxyl groups sterically dictate the regiochemistry).

Nucleophilic Aromatic Substitution (NAS)

Because nicotinic acid is electron-deficient, it can undergo NAS (e.g., the Chichibabin reaction or displacement of halogens) when a suitable leaving group is present. The dihydropyridine core, being electron-rich, makes NAS highly unfavorable unless heavily activated by additional electron-withdrawing groups.

Carboxylic Acid Derivatization

Both compounds undergo standard carboxylic acid transformations (esterification, amidation). However, the steric hindrance introduced by the C5-methyl group adjacent to the C3-carboxylic acid in the dihydropyridine derivative necessitates highly efficient coupling reagents (such as HATU) to drive amide bond formation, especially when coupling with bulky secondary amines common in BET inhibitor synthesis[3].

Quantitative Data Comparison

The following table summarizes the physicochemical properties that influence the pharmacokinetics and synthetic handling of both compounds[4].

PropertyNicotinic Acid1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Molecular Weight 123.11 g/mol 167.16 g/mol
Topological Polar Surface Area (TPSA) 50.2 Ų57.6 Ų
Core Electronic State Electron-deficient ( π -acceptor)Electron-rich (amide resonance)
Hydrogen Bonding 1 Donor, 3 Acceptors1 Donor, 3 Acceptors
Primary Pharmacophore Use Lipid-lowering, NAD+ precursorBET Bromodomain (BRD4) inhibition

Experimental Methodologies: Self-Validating Protocols

To illustrate the practical differences in handling these building blocks, below is a highly optimized, self-validating protocol for the amide coupling of 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a critical step in synthesizing BRD4 inhibitors[2][3].

Protocol: Synthesis of a BET Inhibitor Precursor via Amide Coupling

Causality of Reagent Selection: HATU is selected over standard carbodiimides (like EDC/HOBt) because the steric bulk from the adjacent 5-methyl group can hinder the formation of the active ester. HATU rapidly forms a highly reactive HOAt ester, overcoming these steric barriers to ensure complete conversion[3].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere, dissolve 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and cool the mixture to 0∘C . Add HATU (1.2 eq) portion-wise.

  • Amine Addition: Stir the activation mixture for 15 minutes, then add the target amine (e.g., a substituted piperidine derivative) (1.1 eq) dropwise. Allow the reaction to warm to room temperature.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (100% EtOAc). Validation mechanism: The starting pyridone acid is highly UV-active (254 nm) and remains at the baseline due to its high polarity. The successful formation of the amide product is visually confirmed by the appearance of a new, less polar UV-active spot migrating up the plate[2].

  • Workup: After 2-4 hours, quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the pure dihydropyridine amide.

Workflow S1 1. Activation HATU, DIPEA, DMF 0 °C to RT S2 2. Amine Addition Primary/Secondary Amine S1->S2 S3 3. Reaction Stir 2-4h at RT S2->S3 S4 4. Quench & Extract NaHCO3 (aq) / EtOAc S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5

Standardized self-validating workflow for the amide coupling of pyridone carboxylic acids.

References

  • PubChem: 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | C8H9NO3 | National Center for Biotechnology Information |[Link]

  • Discovery of a Bromodomain and Extraterminal Inhibitor with a Low Predicted Human Dose through Synergistic Use of Encoded Library Technology and Fragment Screening | Journal of Medicinal Chemistry - ACS Publications |[Link]

  • Discovery of a Highly Selective BET BD2 Inhibitor from a DNA-Encoded Library Technology Screening Hit | ACS Publications |[Link]

  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe | PubMed Central (PMC) |[Link]

Sources

Validation

A Spectroscopic Guide to Differentiating Regioisomers of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Prepared by: Dr. Gemini, Senior Application Scientist Introduction In the landscape of pharmaceutical development, the precise structural elucidation of active pharmaceutical ingredients (APIs) is a cornerstone of ensuri...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical development, the precise structural elucidation of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety and efficacy. Regioisomers, molecules that share the same molecular formula but differ in the spatial arrangement of their functional groups, can exhibit vastly different pharmacological and toxicological profiles.[1] The subject of this guide, 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is a substituted pyridinone, a scaffold known for its diverse biological activities.[2] The potential for multiple regioisomers to arise during its synthesis necessitates robust analytical methodologies for their unambiguous identification. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid from its key regioisomers, offering researchers a framework for definitive structural assignment.

For the purpose of this guide, we will compare the target molecule, 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Isomer A) , with a plausible regioisomer, 1,3-Dimethyl-6-oxo-1,6-dihydropyridine-5-carboxylic acid (Isomer B) . The differentiation of these two structures serves as an excellent case study for the application of modern spectroscopic methods.

Molecular Structures and Predicted Spectroscopic Differentiation

The key to differentiating Isomer A and Isomer B lies in how the different positions of the methyl and carboxylic acid groups on the pyridinone ring influence their local chemical environments. These differences are most prominently revealed through Nuclear Magnetic Resonance (NMR) spectroscopy, with Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy providing complementary and confirmatory data.

Caption: Chemical structures of the target molecule and its regioisomer.

¹H NMR Spectroscopy: A Primary Tool for Differentiation

Proton NMR (¹H NMR) is arguably the most powerful technique for distinguishing these regioisomers. The chemical shifts (δ) and coupling patterns of the ring protons will be distinctly different.

Predicted ¹H NMR Data Summary

ProtonPredicted Chemical Shift (ppm) - Isomer APredicted Chemical Shift (ppm) - Isomer BKey Differentiator
Ring CH (H2) ~7.8 - 8.2 (singlet)~7.5 - 7.9 (singlet)The electron-withdrawing carboxylic acid group at C3 in Isomer A will deshield the adjacent H2 proton more significantly.
Ring CH (H4) ~7.9 - 8.3 (singlet)~7.6 - 8.0 (singlet)The proximity to the carbonyl and carboxylic acid in Isomer A results in a downfield shift compared to Isomer B.
N-CH₃ ~3.5 - 3.8~3.5 - 3.8Minimal difference expected as the electronic environment of the N-methyl group is similar in both isomers.
C-CH₃ ~2.0 - 2.3~2.2 - 2.5The methyl group at C3 in Isomer B is adjacent to the carbonyl, potentially causing a slight downfield shift.
COOH ~12.0 - 13.0 (broad singlet)~12.0 - 13.0 (broad singlet)The acidic proton is typically broad and not a reliable differentiator.[3]

Causality Behind Predictions: The electron-withdrawing nature of the carboxylic acid group deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield). In Isomer A, the protons at positions 2 and 4 are in closer proximity to the carboxylic acid at position 3, leading to more significant deshielding compared to the ring protons in Isomer B, where the carboxylic acid is at position 5.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Carbon NMR (¹³C NMR) provides complementary information, confirming the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data Summary

CarbonPredicted Chemical Shift (ppm) - Isomer APredicted Chemical Shift (ppm) - Isomer BKey Differentiator
C=O (C6) ~160 - 165~160 - 165Similar environment, little differentiation expected.
COOH ~165 - 170~165 - 170The carboxylic acid carbonyl is typically in this range.[4]
Ring C (C2) ~140 - 145~125 - 130The C2 in Isomer A is adjacent to the electron-withdrawing carboxylic acid, leading to a downfield shift.
Ring C (C3) ~120 - 125~145 - 150In Isomer B, C3 is directly attached to a methyl group and adjacent to the carbonyl, influencing its chemical shift.
Ring C (C4) ~135 - 140~115 - 120The different substitution pattern significantly alters the electronic environment of C4 in both isomers.
Ring C (C5) ~115 - 120~130 - 135The attachment of the carboxylic acid group in Isomer B at C5 causes a significant downfield shift for this carbon.
N-CH₃ ~35 - 40~35 - 40Minimal difference expected.
C-CH₃ ~15 - 20~18 - 23The position of the methyl group on the ring will result in a slightly different chemical shift.

Causality Behind Predictions: The chemical shift of a carbon atom is highly sensitive to the electronegativity of the attached and neighboring atoms.[5] The differing positions of the electron-withdrawing carboxylic acid group and the electron-donating methyl group create a unique electronic fingerprint for the carbon skeleton of each regioisomer.

Nuclear Overhauser Effect (NOE) Spectroscopy: Probing Spatial Relationships

NOE spectroscopy is a powerful 2D NMR technique that detects protons that are close in space, typically within 5 Å.[6] This is invaluable for distinguishing regioisomers where through-bond coupling information from standard ¹H NMR might be ambiguous.

Predicted NOE Correlations:

  • For Isomer A (1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid):

    • Irradiation of the N-CH₃ protons should show an NOE enhancement to the ring proton at C2 .

    • Irradiation of the C5-CH₃ protons should show an NOE enhancement to the ring proton at C4 .

  • For Isomer B (1,3-Dimethyl-6-oxo-1,6-dihydropyridine-5-carboxylic acid):

    • Irradiation of the N-CH₃ protons should show an NOE enhancement to the ring proton at C2 .

    • Irradiation of the C3-CH₃ protons should show an NOE enhancement to the ring protons at C2 and C4 .

The distinct pattern of through-space correlations provides definitive structural proof.

NOE_Diagram Predicted NOE Correlations cluster_A Isomer A cluster_B Isomer B A_N_CH3 N-CH₃ A_H2 H2 A_N_CH3->A_H2 NOE A_C5_CH3 C5-CH₃ A_H4 H4 A_C5_CH3->A_H4 NOE B_N_CH3 N-CH₃ B_H2 H2 B_N_CH3->B_H2 NOE B_C3_CH3 C3-CH₃ B_C3_CH3->B_H2 NOE B_H4 H4 B_C3_CH3->B_H4 NOE

Caption: Predicted NOE correlations for Isomer A and Isomer B.

Mass Spectrometry (MS): Fragmentation Analysis

While both isomers will have the same molecular weight (167.16 g/mol )[7][8], their fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) can differ. The position of the carboxylic acid group can influence the fragmentation pathways.

Predicted Fragmentation Differences:

  • Loss of CO₂ (44 Da): Both isomers are expected to readily lose carbon dioxide from the carboxylic acid group.

  • Subsequent Fragmentations: The fragmentation of the resulting pyridinone ring may differ based on the position of the methyl groups, providing a potential avenue for differentiation. For instance, the fragmentation pathways involving the methyl groups and the carbonyl group could be influenced by their relative positions. High-resolution mass spectrometry can provide exact mass measurements to confirm elemental compositions of fragment ions.[9]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are generally less definitive for distinguishing these specific regioisomers but can provide valuable confirmatory data.

  • IR Spectroscopy: Both isomers will show characteristic absorptions for the C=O of the pyridone, the C=O of the carboxylic acid, the O-H of the carboxylic acid, and C-H bonds.[10][11] Subtle shifts in the C=O stretching frequencies might be observable due to the different electronic environments, but significant overlap is expected. The pH of the sample can also influence the IR spectrum of pyridine carboxylic acids.[12]

  • UV-Vis Spectroscopy: The chromophore is the substituted pyridinone ring. Both isomers are expected to have similar UV-Vis absorption profiles, as the core chromophore is the same.[13] Minor shifts in λmax may occur due to the different substitution patterns, but these are unlikely to be sufficient for unambiguous identification on their own.

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data discussed above.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, and NOESY)
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be consistent for all isomers being compared. DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.

    • Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Key parameters: 32-64 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Key parameters: 1024 or more scans (as ¹³C is less sensitive), relaxation delay of 2 seconds.

  • 2D NOESY Acquisition:

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

    • Key parameters: Mixing time of 500-800 ms. The optimal mixing time may need to be determined empirically.

    • Process the 2D data to identify cross-peaks, which indicate through-space correlations between protons.

Caption: Workflow for NMR-based structure elucidation.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization:

    • Infuse the sample solution into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for these molecules. Both positive and negative ion modes should be tested to determine the optimal ionization.

  • MS¹ Acquisition:

    • Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This will confirm the elemental formula.

  • MS² (Tandem MS) Acquisition:

    • Select the molecular ion from the MS¹ scan as the precursor ion.

    • Fragment the precursor ion using collision-induced dissociation (CID).

    • Acquire the mass spectrum of the resulting fragment ions.

    • Compare the fragmentation patterns of the different isomers.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, use an Attenuated Total Reflectance (ATR) accessory for the most straightforward analysis. Place a small amount of the solid directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan before acquiring the sample spectrum.

    • Identify the characteristic absorption bands for the functional groups present.

Protocol 4: UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the pure solvent as a reference in the reference cuvette.

    • Scan the sample over a range of approximately 200-400 nm.

    • Record the wavelength of maximum absorbance (λmax).

Conclusion

The unambiguous differentiation of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its regioisomers is critical for research and development in the pharmaceutical industry. While mass spectrometry, IR, and UV-Vis spectroscopy provide valuable data, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and 2D NOESY experiments, offers the most definitive and information-rich approach. The predicted differences in chemical shifts and, most importantly, the unique spatial correlations observed in NOESY spectra, provide a robust and self-validating system for structural assignment. By following the detailed protocols outlined in this guide, researchers can confidently distinguish between these and other closely related regioisomers, ensuring the chemical integrity of their compounds.

References

  • Wikipedia. 2-Pyridone. [Link]

  • Niessen, W. M. A., et al. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Journal of Mass Spectrometry, 36(9), 1034-1043. [Link]

  • Katritzky, A. R., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Magnetic Resonance in Chemistry, 44(10), 988-995. [Link]

  • Chand, K., Sharma, A. K., & Sharma, S. K. (2016). Synthesis, (1)H and (13)C NMR assignment of novel 2-pyridone derivatives. Magnetic Resonance in Chemistry, 54(1), 91-102. [Link]

  • Martinez, A., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

  • Volyniuk, D., et al. (2020). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. Molecules, 25(23), 5727. [Link]

  • Gillard, R. D., & Williams, D. H. (1964). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 29(12), 3618-3621. [Link]

  • Ciobotaru, I. C., et al. (2019). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. [Link]

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Comparative

Comparative biological activity of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives

Comparative Biological Activity of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Derivatives as Selective BET Inhibitors 1. Executive Summary & Mechanistic Rationale The Bromodomain and Extra-Terminal (BET) fa...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Derivatives as Selective BET Inhibitors

1. Executive Summary & Mechanistic Rationale The Bromodomain and Extra-Terminal (BET) family of epigenetic readers (BRD2, BRD3, BRD4, BRDT) regulate gene transcription by recognizing acetyl-lysine (KAc) marks on histone tails. Historically, first-generation pan-BET inhibitors exhibited dose-limiting toxicities, including thrombocytopenia and gastrointestinal complications, which severely hindered their clinical translation[1]. This bottleneck catalyzed a paradigm shift toward domain-selective inhibitors, specifically targeting the second bromodomain (BD2) to maintain efficacy while improving tolerability[1]. The critical determinant of this selectivity and potency is the chemical nature of the KAc mimetic.

2. Structural Biology & The KAc Mimetic Advantage In the pursuit of optimizing BD2 selectivity, 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (DMP) derivatives have emerged as superior KAc mimetics compared to legacy scaffolds[2].

  • The Problem with Legacy Mimetics: Earlier designs utilized a dimethyl methoxyphenyl group. While functional, this bulky, highly lipophilic moiety displaced a highly conserved network of water molecules within the binding pocket, leading to suboptimal ligand efficiency and poor aqueous solubility[1].

  • The DMP Advantage: Substituting the methoxyphenyl group with a DMP scaffold restores the canonical hydrogen bonding interaction to Asn429[3]. More importantly, it re-engages the critical "W1" water molecule, forming a water-mediated bridge to Tyr386 (BRD2 BD2 numbering)[2][3]. This enthalpic gain increases target potency by approximately 1.5 log units and dramatically improves the physicochemical property forecast index (PFI) by reducing lipophilicity[2].

3. Comparative Performance Data To objectively evaluate the DMP scaffold, we compare its biological and physicochemical profile against two standard alternatives: the legacy Dimethyl methoxyphenyl derivative and the Dimethyl isoxazole group (the standard pan-BET mimetic found in I-BET151).

KAc Mimetic ScaffoldTarget Affinity (BRD4 BD2 IC50)Selectivity (BD2 vs BD1)Aqueous SolubilityKey Structural Feature
Dimethyl methoxyphenyl ~300 nMLow (<10-fold)PoorHydrophobic bulk; displaces W1 water
Dimethyl isoxazole ~20 nMPan-BET (~1:1)ModerateStandard H-bond network; no domain differentiation
1,5-Dimethyl-pyridone (DMP) <10 nM >5000-fold Excellent Engages W1 water; canonical H-bond to Asn429

Note: Selectivity >5000-fold is achieved when the DMP mimetic is coupled with ZA-channel targeting elements[1][2].

4. Visualizations

BET_Pathway KAc Acetylated Histone (KAc) BET BET Protein (BRD4) KAc->BET Binds BD1 BD1 Domain (Pan-BET Target) BET->BD1 BD2 BD2 Domain (Selective Target) BET->BD2 Tox Dose-Limiting Toxicity (GI, Anemia) BD1->Tox Pan-Inhibition Therapy Efficacy with Tolerability BD2->Therapy Modulates Transcription DMP DMP Derivative (Selective Mimetic) DMP->BD2 Selective Blockade

Mechanism of action for DMP derivatives achieving BD2-selective BET inhibition to mitigate toxicity.

5. Experimental Methodologies: A Self-Validating Workflow As an application scientist, establishing a robust, self-validating screening cascade is paramount. The following protocols detail the validation of DMP derivatives, ensuring that observed selectivity is mechanistically sound and not an assay artifact.

Protocol 1: Orthogonal TR-FRET Binding Assay for Domain Selectivity

  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence polarization because it eliminates compound auto-fluorescence—a frequent false-positive generator in heterocyclic libraries.

  • Self-Validating Design: The assay must run BD1 and BD2 domains in parallel. A known pan-BET inhibitor (e.g., I-BET151) is included as a positive control to validate that the dynamic range (Z'-factor > 0.7) is equivalent for both domains, ensuring that calculated selectivity ratios are mathematically sound.

  • Step-by-Step:

    • Prepare assay buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.5 mM CHAPS, and 1 mM DTT.

    • Dispense 10 nL of DMP derivative (in DMSO) into a 384-well low-volume plate using an acoustic dispenser.

    • Add 5 µL of 2x GST-tagged BRD4-BD1 or BRD4-BD2 protein complexed with Europium-labeled anti-GST antibody.

    • Add 5 µL of 2x biotinylated KAc peptide tracer pre-incubated with Streptavidin-APC.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read on a multi-mode microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC50.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

  • Causality: To unequivocally prove that the DMP scaffold's 1.5 log unit potency increase is driven by the W1 water network, we must measure the enthalpy (ΔH). A water-mediated hydrogen bond will present as a distinct enthalpic gain compared to the lipophilic methoxyphenyl derivative.

  • Self-Validating Design: Reversing the titration (injecting protein into ligand instead of ligand into protein) ensures the thermodynamic signature is independent of concentration gradients or buffer mismatches.

  • Step-by-Step:

    • Dialyze purified BRD4-BD2 protein extensively against 50 mM HEPES (pH 7.4), 150 mM NaCl.

    • Prepare the DMP derivative at 10x the protein concentration in the exact same dialysis buffer to minimize heat of dilution.

    • Load the calorimeter cell with 30 µM BRD4-BD2 and the syringe with 300 µM DMP ligand.

    • Perform 19 injections of 2 µL at 25°C, with 150-second spacing between injections.

    • Integrate the heat pulses and fit to a one-site binding model to extract Kd, ΔH, and -TΔS.

Workflow Synth Synthesis of DMP Derivatives TRFRET TR-FRET Assay (BD1 vs BD2 IC50) Synth->TRFRET Primary Screen ITC ITC Thermodynamics (Enthalpy of W1 Water) TRFRET->ITC Selectivity >100x Xray X-Ray Crystallography (Asn429 & Tyr386 Binding) ITC->Xray Structural Validation Cell Cellular Permeability & Efficacy Xray->Cell Lead Optimization

Self-validating experimental workflow for the characterization of DMP-based BET inhibitors.

6. References

  • RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS. PMC. Available at:

  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. ACS Publications. Available at:

  • Discovery of a Highly Selective BET BD2 Inhibitor from a DNA-Encoded Library Technology Screening Hit. ACS Publications. Available at:

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